Ac-Arg-Ser-Leu-Lys-AMC
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPQHIMGLOTCBK-CQJMVLFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51N9O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Principle and Application of Ac-Arg-Ser-Leu-Lys-AMC Protease Assays: An In-Depth Technical Guide
This guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for utilizing the fluorogenic substrate, Acetyl-Arginine-Serine-Leucine-Lysine-7-amino-4-methylcoumarin (Ac-Arg-Ser-Leu-Lys-AMC), in protease activity assays. This technical document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile tool for studying specific proteases and screening for their inhibitors.
Introduction: Unveiling Proteolytic Activity with Fluorogenic Substrates
Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides, a process fundamental to countless physiological and pathological events. The ability to accurately measure the activity of specific proteases is paramount in understanding their roles in health and disease and in the development of targeted therapeutics. Fluorogenic assays employing synthetic peptide substrates offer a sensitive and continuous method for monitoring protease activity. The Ac-Arg-Ser-Leu-Lys-AMC (Ac-RSLK-AMC) assay is a prime example of such a system, designed to probe the activity of specific serine proteases.
This guide will delve into the mechanistic underpinnings of the Ac-RSLK-AMC assay, its primary enzyme targets, and provide detailed protocols for its implementation in research and drug discovery settings.
The Core Principle: A Symphony of Specificity and Fluorescence
The Ac-RSLK-AMC assay is predicated on the principle of fluorescence resonance energy transfer (FRET) quenching and de-quenching. The substrate itself consists of a specific tetrapeptide sequence (Arg-Ser-Leu-Lys) that is recognized by the target protease. This peptide is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC), at its C-terminus.
In its intact state, the fluorescence of the AMC group is quenched by the attached peptide. Upon enzymatic cleavage of the peptide bond between the Lysine (Lys) residue and AMC, the fluorophore is liberated. This un-quenching event results in a significant increase in fluorescence intensity, which can be monitored in real-time using a fluorometer. The rate of increase in fluorescence is directly proportional to the enzymatic activity of the protease.
The excitation and emission wavelengths for free AMC are typically in the range of 360-380 nm and 440-460 nm, respectively[1]. This allows for sensitive detection with standard laboratory fluorescence plate readers.
Target Enzymes: Specificity is Key
The utility of the Ac-RSLK-AMC substrate lies in its specificity for certain proteases. The Arg-Ser-Leu-Lys sequence is not a universal protease target; rather, it is recognized by enzymes with specific substrate preferences. The two primary proteases studied using this substrate are:
Site-1 Protease (S1P)
Site-1 Protease, also known as membrane-bound transcription factor site-1 protease (MBTPS1), is a crucial subtilisin-like serine protease located in the Golgi apparatus[1]. S1P plays a vital role in cellular homeostasis by activating key transcription factors involved in:
-
Lipid Metabolism: S1P is essential for the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), master regulators of cholesterol and fatty acid synthesis.
-
Endoplasmic Reticulum (ER) Stress Response: S1P is involved in the unfolded protein response (UPR) through the cleavage of activating transcription factor 6 (ATF6).
-
Bone Development: Deficiencies in S1P have been linked to skeletal dysplasia.
Given its central role in these pathways, S1P is a significant target for drug discovery in areas such as metabolic disorders and certain cancers.
Kallikrein-Related Peptidase 14 (KLK14)
Kallikrein-related peptidase 14 is a secreted serine protease belonging to the human tissue kallikrein family[2]. KLK14 exhibits trypsin-like specificity, preferentially cleaving substrates after basic amino acid residues such as Arginine and Lysine. This preference makes Ac-RSLK-AMC a suitable substrate. KLK14 is implicated in a variety of physiological and pathological processes, including:
-
Cancer Progression: KLK14 is often dysregulated in various cancers, including prostate, ovarian, and breast cancer, where it can contribute to tumor growth, invasion, and metastasis[2].
-
Skin Desquamation: KLK14 is involved in the shedding of the outermost layer of the skin.
-
Seminal Plasma Liquefaction: KLK14 plays a role in the liquefaction of the seminal coagulum.
The involvement of KLK14 in cancer has made it an attractive target for the development of novel anti-cancer therapies.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for conducting Ac-RSLK-AMC assays. It is crucial to optimize these protocols for your specific experimental conditions, including the source and purity of the enzyme and the nature of any potential inhibitors.
Preparation of an AMC Standard Curve
To convert the relative fluorescence units (RFU) obtained from the assay into the concentration of the product formed, a standard curve using free 7-amino-4-methylcoumarin is essential.
Materials:
-
7-amino-4-methylcoumarin (AMC) powder
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)
-
Black, clear-bottom 96-well microplate
Procedure:
-
Prepare a 1 mM AMC stock solution: Dissolve the appropriate amount of AMC powder in DMSO.
-
Perform serial dilutions: Prepare a series of dilutions of the AMC stock solution in Assay Buffer to obtain concentrations ranging from 0 to 20 µM.
-
Plate the standards: Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of the 96-well plate in triplicate. Include a buffer-only blank.
-
Measure fluorescence: Read the fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Plot the standard curve: Plot the average fluorescence intensity (after subtracting the blank) against the corresponding AMC concentration. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. This slope will be used to convert RFU/min to µM/min in your enzyme activity assays.
Enzyme Activity Assay for KLK14
This protocol is adapted for recombinant human KLK14.
Materials:
-
Recombinant Human Kallikrein 14 (pro-form)
-
Thermolysin (for activation)
-
Activation Buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Assay Buffer (50 mM Tris, 150 mM NaCl, 0.05% Brij-35, pH 8.0)
-
Ac-RSLK-AMC substrate
-
EDTA (to stop activation)
-
Black, clear-bottom 96-well microplate
Procedure:
-
Activate pro-KLK14:
-
Dilute pro-KLK14 to 200 µg/mL in Activation Buffer.
-
Dilute Thermolysin to 20 µg/mL in Activation Buffer.
-
Mix equal volumes of the diluted pro-KLK14 and Thermolysin.
-
Incubate at 37°C for 1 hour.
-
Stop the activation by adding EDTA to a final concentration of 10 mM.
-
-
Prepare the reaction mixture:
-
Dilute the activated KLK14 to the desired working concentration (e.g., 10 nM) in Assay Buffer.
-
Prepare a 2X substrate solution of Ac-RSLK-AMC (e.g., 20 µM) in Assay Buffer.
-
-
Perform the assay:
-
Add 50 µL of the diluted activated KLK14 to the wells of the microplate.
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at Ex/Em wavelengths of 360-380 nm/440-460 nm.
-
-
Calculate enzyme activity:
-
Determine the initial reaction velocity (V₀) in RFU/min from the linear portion of the fluorescence versus time plot.
-
Convert V₀ to µM/min using the slope from the AMC standard curve.
-
Inhibitor Screening Assay
This protocol can be adapted for both S1P and KLK14 to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Procedure:
-
Prepare inhibitor dilutions: Perform a serial dilution of the test compound in Assay Buffer at various concentrations.
-
Pre-incubation: In the wells of a 96-well plate, mix a fixed amount of the activated enzyme with each concentration of the inhibitor. Include a control with no inhibitor. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the Ac-RSLK-AMC substrate to all wells to start the enzymatic reaction.
-
Measure fluorescence: Immediately measure the fluorescence kinetically as described in the enzyme activity assay protocol.
-
Data analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Data Interpretation and Analysis
Michaelis-Menten Kinetics
To determine the kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), a substrate titration experiment should be performed. In this experiment, the initial reaction velocity is measured at various concentrations of the Ac-RSLK-AMC substrate while keeping the enzyme concentration constant.
The data are then plotted as reaction velocity (V) versus substrate concentration ([S]) and fitted to the Michaelis-Menten equation:
V = (Vmax * [S]) / (Km + [S])
A lower Km value indicates a higher affinity of the enzyme for the substrate.
Example Data for Inhibitor Screening
The following table illustrates hypothetical data from an inhibitor screening experiment for KLK14 using the Ac-RSLK-AMC assay.
| Inhibitor Conc. (nM) | log [Inhibitor] | Average V₀ (RFU/min) | % Inhibition |
| 0 (Control) | - | 500 | 0 |
| 1 | 0 | 450 | 10 |
| 10 | 1 | 300 | 40 |
| 50 | 1.7 | 255 | 49 |
| 100 | 2 | 150 | 70 |
| 500 | 2.7 | 50 | 90 |
| 1000 | 3 | 25 | 95 |
By plotting the % Inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve, the IC50 value can be determined. In this example, the IC50 would be approximately 50 nM.
Conclusion: A Powerful Tool for Protease Research
The Ac-Arg-Ser-Leu-Lys-AMC assay provides a robust, sensitive, and continuous method for measuring the activity of specific proteases like Site-1 Protease and Kallikrein-related peptidase 14. Its application in basic research allows for the detailed characterization of enzyme kinetics and substrate specificity. In the realm of drug development, this assay serves as an invaluable tool for high-throughput screening of potential inhibitors and for determining their potency. By understanding the principles and methodologies outlined in this guide, researchers can effectively leverage the Ac-RSLK-AMC assay to advance our understanding of protease biology and to accelerate the discovery of novel therapeutics.
References
-
Kryza, T., et al. (2020). The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer. Molecular Oncology, 14(1), 105-128. [Link]
-
iGEM (2017). AMC standard curve assay protocol. [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]
-
Seidah, N. G., & Prat, A. (2012). The biology and therapeutic targeting of the proprotein convertases. Nature Reviews Drug Discovery, 11(5), 367-383. [Link]
-
Pampalakis, G., & Sotiropoulou, G. (2007). The multifaceted role of human kallikrein-related peptidases (KLKs) in cancer. Cancer Letters, 257(1), 1-10. [Link]
Sources
An In-depth Technical Guide to the Substrate Specificity of Ac-Arg-Ser-Leu-Lys-AMC
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding Proteolytic Events with Precision
In the intricate landscape of cellular signaling and disease progression, proteases stand as critical arbiters, sculpting the proteome to elicit profound physiological and pathological responses. The ability to accurately measure the activity of specific proteases is paramount for both fundamental research and the development of novel therapeutics. Fluorogenic substrates, such as Acetyl-Arginyl-Seryl-Leucyl-Lysyl-7-amino-4-methylcoumarin (Ac-Arg-Ser-Leu-Lys-AMC), have emerged as indispensable tools in this endeavor, offering a sensitive and continuous readout of enzymatic activity.
This guide provides a comprehensive technical overview of the substrate specificity of Ac-Arg-Ser-Leu-Lys-AMC, moving beyond a superficial acknowledgment of its target enzymes. Herein, we delve into the nuanced molecular interactions that govern its cleavage, explore the functional implications in the context of two key proteases—Kallikrein-Related Peptidase 14 (KLK14) and Membrane-Bound Transcription Factor Site-1 Protease (MBTPS1, also known as S1P)—and provide detailed, field-proven protocols for its application. Our objective is to equip researchers with the foundational knowledge and practical guidance necessary to leverage this versatile substrate for robust and reproducible scientific discovery.
I. The Essence of Fluorogenic Protease Assays: The Ac-RSLK-AMC Paradigm
The utility of Ac-Arg-Ser-Leu-Lys-AMC as a research tool is rooted in the fundamental principles of fluorescence quenching and dequenching. The 7-amino-4-methylcoumarin (AMC) fluorophore, when conjugated to the C-terminus of the peptide, is in a quenched state, exhibiting minimal fluorescence. Upon proteolytic cleavage of the amide bond between the C-terminal Lysine (Lys) and AMC, the fluorophore is liberated, resulting in a significant increase in fluorescence intensity that can be monitored in real-time.
The excitation and emission maxima for free AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.[1] This distinct spectral signature allows for sensitive detection and quantification of protease activity. The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis, enabling the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).
Caption: Enzymatic cleavage of Ac-RSLK-AMC releases the fluorescent AMC group.
II. Kallikrein-Related Peptidase 14 (KLK14): A Trypsin-like Serine Protease with Implications in Cancer
Kallikrein-related peptidase 14 (KLK14) is a secreted serine protease that exhibits trypsin-like specificity, preferentially cleaving peptide bonds C-terminal to basic amino acid residues.[2] Elevated expression of KLK14 has been implicated in the progression of various cancers, including prostate and breast cancer, making it a subject of intense research and a potential therapeutic target.[2][3]
Substrate Specificity of KLK14 and the Nuance of Ac-RSLK-AMC Cleavage
While KLK14 demonstrates a strong preference for Arginine (Arg) at the P1 position (the amino acid immediately preceding the cleavage site), it can also cleave after Lysine, albeit with potentially different kinetics. The Ac-Arg-Ser-Leu-Lys-AMC substrate, with Lys at the P1 position, can therefore serve as a tool to measure KLK14 activity. It is crucial for researchers to be aware of this preference when designing experiments and interpreting results, as the use of an Arg-P1 substrate may yield higher catalytic efficiencies.
The KLK14 Signaling Axis in Cancer Progression
KLK14 exerts its pro-tumorigenic effects in part through the activation of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor.[4] Cleavage of the N-terminal domain of PAR-2 by KLK14 unmasks a tethered ligand that self-activates the receptor, initiating downstream signaling cascades. A key pathway activated by PAR-2 is the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, which promotes cell proliferation, migration, and invasion.[4]
Caption: KLK14 activates PAR-2, leading to downstream MAPK/ERK signaling.
III. Membrane-Bound Transcription Factor Site-1 Protease (MBTPS1/S1P): A Master Regulator of Cellular Homeostasis
Membrane-Bound Transcription Factor Site-1 Protease (MBTPS1), also known as Site-1 Protease (S1P), is a Golgi-resident serine protease that plays a pivotal role in a diverse range of cellular processes, including lipid metabolism, the endoplasmic reticulum (ER) stress response, and lysosome biogenesis.[2][5] Unlike secreted proteases such as KLK14, MBTPS1 acts within the secretory pathway to activate membrane-tethered transcription factors.
Substrate Recognition by MBTPS1
The substrate recognition motif for MBTPS1 is characterized by the presence of a basic residue, either Arginine (Arg) or Lysine (Lys), at the P4 position.[3] The cleavage itself occurs after a hydrophobic or small amino acid at the P1 position. Known endogenous substrates of MBTPS1 include Sterol Regulatory Element-Binding Proteins (SREBPs) and Activating Transcription Factor 6 (ATF6).[3] The cleavage of SREBP2, for instance, occurs after the sequence Arg-Ser-Val-Leu.[3]
The Ac-Arg-Ser-Leu-Lys-AMC peptide sequence aligns with the P4-Arg requirement of MBTPS1. While the P1-Lys is a basic residue, the broader context of the peptide sequence may permit cleavage by MBTPS1. However, direct experimental evidence for the efficient cleavage of Ac-RSLK-AMC by MBTPS1 is not extensively documented in the literature, and researchers should validate this substrate for their specific applications.
The Central Role of MBTPS1 in Cellular Regulation
MBTPS1 is a key component of the regulated intramembrane proteolysis (RIP) pathway. In response to cellular cues such as sterol depletion or ER stress, substrate proteins are transported from the ER to the Golgi, where they are sequentially cleaved by MBTPS1 and Site-2 Protease (S2P). This releases the N-terminal domain of the transcription factor, allowing it to translocate to the nucleus and regulate the expression of target genes.
Caption: MBTPS1-mediated cleavage of SREBP/ATF6 in the Golgi apparatus.
IV. Experimental Protocols: A Guide to Best Practices
The following protocols are designed to be self-validating systems, incorporating controls and considerations that ensure the generation of reliable and interpretable data.
A. General Considerations for Fluorogenic Protease Assays
-
Reagent Purity: Ensure the use of high-purity enzyme, substrate, and buffer components to minimize background fluorescence and non-specific interactions.
-
Buffer Selection: The choice of buffer is critical and should be optimized for the specific protease being studied. Factors to consider include pH, ionic strength, and the presence of chelating agents or detergents that may affect enzyme stability and activity.
-
Instrumentation: A fluorescence microplate reader with appropriate excitation and emission filters (e.g., 360 nm excitation, 460 nm emission) is required.
-
Standard Curve: A standard curve using free AMC should be generated to convert relative fluorescence units (RFU) to the concentration of product formed.
B. Detailed Protocol for Measuring KLK14 Activity
This protocol is adapted from established methods for measuring KLK14 activity.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.
-
KLK14 Enzyme: Reconstitute recombinant human KLK14 in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0) to a stock concentration of 1 µM. Store at -80°C in single-use aliquots.
-
Ac-RSLK-AMC Substrate: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.
-
AMC Standard: Prepare a 1 mM stock solution of free AMC in DMSO.
2. Assay Procedure:
-
Prepare a dilution series of the AMC standard in assay buffer to generate a standard curve (e.g., 0-10 µM).
-
In a 96-well black microplate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the KLK14 enzyme dilution (to achieve a final concentration in the low nM range, to be optimized) or buffer control to the appropriate wells.
-
Prepare the substrate working solution by diluting the Ac-RSLK-AMC stock in assay buffer to a final concentration of 100 µM (or a range of concentrations for kinetic analysis).
-
Initiate the reaction by adding 40 µL of the substrate working solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Monitor the increase in fluorescence (Ex: 360 nm, Em: 460 nm) every 1-2 minutes for 30-60 minutes.
3. Data Analysis:
-
Plot the fluorescence intensity of the AMC standards versus concentration to generate a standard curve.
-
Convert the RFU values from the enzymatic reaction to the concentration of AMC produced using the standard curve.
-
Determine the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
For kinetic analysis, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
C. Proposed Protocol for Investigating MBTPS1 Activity
Given the limited availability of specific, validated protocols for MBTPS1 using Ac-RSLK-AMC, the following is a proposed starting point for experimental design, based on the known properties of the enzyme.
1. Reagent Preparation:
-
Assay Buffer: A buffer system that mimics the Golgi environment should be considered, for example, 50 mM MES, pH 6.5, with the inclusion of Ca²⁺ (e.g., 1-5 mM CaCl₂), as MBTPS1 is a calcium-dependent protease.[4]
-
MBTPS1 Enzyme: Use a purified, soluble, and active form of the MBTPS1 catalytic domain.
-
Substrate and Standard: As described for the KLK14 protocol.
2. Assay Procedure and Data Analysis:
The assay procedure and data analysis would follow the same principles as outlined for KLK14, with the key variable being the composition of the assay buffer and the concentration of the MBTPS1 enzyme, which will require empirical optimization.
V. Concluding Remarks: A Substrate of Dual Utility
The fluorogenic peptide Ac-Arg-Ser-Leu-Lys-AMC represents a valuable tool for the study of specific proteases, most notably KLK14 and potentially MBTPS1. Its utility, however, is contingent upon a thorough understanding of the substrate specificity of the target enzyme and the careful design of robust experimental protocols. By elucidating the roles of these proteases in health and disease, researchers can pave the way for the development of novel diagnostic and therapeutic strategies. This guide serves as a foundational resource to empower scientists in their pursuit of unraveling the complexities of proteolytic signaling.
VI. References
-
Kondo, S., et al. (2018). Site-1 protease deficiency causes human skeletal dysplasia due to defective inter-organelle protein trafficking. JCI Insight, 3(14), e122732. [Link]
-
Fortin, A., et al. (2020). The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer. The FEBS Journal, 287(16), 3463-3486. [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]
-
UniProt Consortium. (2023). MBTPS1 - Membrane-bound transcription factor site-1 protease - Homo sapiens (Human). UniProtKB. [Link]
-
Oklahoma Medical Research Foundation. MBTPS1 Related Disorders Research Group. [Link]
-
Ramalho, S. S., et al. (2015). Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells. The American Journal of Pathology, 185(7), 2025-2038. [Link]
-
Hartal-Benishay, L. H., et al. (2022). MBTPS1 regulates proliferation of colorectal cancer primarily through its action on sterol regulatory element-binding proteins. Frontiers in Oncology, 12, 1004014. [Link]
-
Pimenta, D. C., et al. (2010). Substrate specificity of human kallikreins 1 and 6 determined by phage display. Biological Chemistry, 391(5), 557-566. [Link]
-
Borgono, C. A., & Diamandis, E. P. (2004). The kallikrein-related peptidase family: a novel family of serine proteases with diverse physiological functions. Trends in Biochemical Sciences, 29(4), 187-194. [Link]
-
Zauner, T., et al. (2011). Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer. Analytical Chemistry, 83(19), 7356-7363. [Link]
-
National Center for Biotechnology Information. Gene - MBTPS1 membrane bound transcription factor peptidase, site 1 [Homo sapiens (human)]. [Link]
-
MoBiTec. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic). [Link]
Sources
- 1. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MBTPS1 Related Disorders Research Group Physicians [omrf.org]
- 3. uniprot.org [uniprot.org]
- 4. Frontiers | MBTPS1 regulates proliferation of colorectal cancer primarily through its action on sterol regulatory element-binding proteins [frontiersin.org]
- 5. Site-1 protease deficiency causes human skeletal dysplasia due to defective inter-organelle protein trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Site-1 Protease (S1P) Activity Measurement Using Ac-RSLK-AMC
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the robust measurement of Site-1 Protease (S1P) activity using the fluorogenic substrate Ac-RSLK-AMC. We will move beyond a simple recitation of steps to explore the biochemical rationale behind the assay design, ensuring a self-validating system that generates trustworthy and reproducible data.
A Note on Nomenclature
It is critical to distinguish between two entities commonly abbreviated as S1P:
-
Site-1 Protease (S1P): The enzyme that is the subject of this guide. Also known as Membrane-Bound Transcription Factor Site-1 Protease (MBTPS1) or Subtilisin Kexin Isozyme-1 (SKI-1).
-
Sphingosine-1-Phosphate: A signaling lipid involved in numerous cellular processes.
This document exclusively concerns Site-1 Protease .
The Central Role of Site-1 Protease: Why We Measure It
Site-1 Protease is a Golgi-resident serine protease that functions as a master regulator of cellular homeostasis.[1] Its activity is indispensable for a host of critical pathways, making it a key target for therapeutic investigation. S1P's primary role is to perform the initial proteolytic cleavage of latent, membrane-bound transcription factors, thereby activating them.[2][3]
Key S1P-regulated pathways include:
-
Cholesterol & Lipid Metabolism: S1P initiates the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are essential for the synthesis of cholesterol, fatty acids, and triglycerides.[3][4]
-
Endoplasmic Reticulum (ER) Stress Response: During the Unfolded Protein Response (UPR), S1P cleaves and activates Activating Transcription Factor 6 (ATF6), helping the cell to resolve ER stress.[1]
-
Lysosome Biogenesis: S1P is crucial for activating the GlcNAc-1-phosphotransferase complex, which is required to tag newly synthesized lysosomal enzymes with mannose 6-phosphate for correct trafficking to the lysosome.[1]
Given its central role, the precise measurement of S1P's enzymatic activity is vital for understanding these pathways and for screening potential therapeutic modulators.[5][6]
Caption: A generalized workflow for the Ac-RSLK-AMC S1P activity assay.
1. Preparation of AMC Standard Curve:
-
Prepare a series of dilutions of the free AMC standard in assay buffer (e.g., 0 to 50 µM).
-
Add these to designated wells in the microplate.
-
Measure the endpoint fluorescence of each standard.
-
Plot RFU versus AMC concentration (pmol/well). The resulting linear slope will be the conversion factor used in data analysis.
2. Assay Plate Setup:
-
It is crucial to set up the experiment to include all necessary controls for data validation.
| Well Type | Components | Purpose |
| Blank | Assay Buffer Only | Measures background fluorescence of the buffer and plate. |
| Substrate Control | Assay Buffer + Ac-RSLK-AMC | Measures the rate of substrate auto-hydrolysis (should be negligible). |
| Negative Control | Assay Buffer + Ac-RSLK-AMC + Heat-Inactivated S1P | Confirms that activity requires a functional enzyme. |
| Positive Control | Assay Buffer + Ac-RSLK-AMC + Active S1P | Demonstrates maximal S1P activity under assay conditions. |
| Inhibitor Control | Assay Buffer + S1P Inhibitor + Ac-RSLK-AMC + Active S1P | Validates that the measured activity is specifically from S1P. |
| Test Sample | Assay Buffer + Test Compound + Ac-RSLK-AMC + Active S1P | Measures the effect of the test compound on S1P activity. |
3. Assay Execution:
-
Step 1: Add 50 µL of assay buffer to all wells. Add the test compound, specific inhibitor, or vehicle (e.g., DMSO) to the appropriate wells.
-
Step 2: Add 25 µL of S1P enzyme solution (or heat-inactivated enzyme/buffer for controls) to the appropriate wells.
-
Step 3: Pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 37°C). This allows the enzyme to equilibrate with any potential inhibitors.
-
Step 4: Initiate the reaction by adding 25 µL of the Ac-RSLK-AMC substrate solution to all wells. The final substrate concentration should be at or below the Km for linear kinetics, typically in the range of 10-200 µM. [7] * Step 5: Immediately place the plate in the pre-warmed microplate reader.
4. Data Acquisition:
-
Measure fluorescence intensity (Ex: 380 nm, Em: 460 nm) kinetically. Readings should be taken every 60-90 seconds for a period of 30-60 minutes.
-
Ensure the gain setting is optimized to prevent signal saturation in the most active wells while maintaining sensitivity.
Data Analysis and Interpretation
-
Subtract Background: For each time point, subtract the average RFU of the "Blank" wells from all other wells.
-
Calculate Initial Velocity (V₀): Plot the background-subtracted RFU versus time (in minutes) for each well. Identify the linear portion of the curve (usually the first 10-20 minutes) and determine the slope. This slope is the initial velocity (V₀) in RFU/min.
-
Convert RFU/min to pmol/min: Use the slope from the AMC standard curve (in RFU/pmol) to convert the V₀ from RFU/min into pmol of AMC generated per minute.
-
Activity (pmol/min) = (V₀ in RFU/min) / (Slope of AMC standard curve in RFU/pmol)
-
-
Determine Percent Inhibition: Compare the activity of test compound wells to the positive control (vehicle-treated) to calculate the percent inhibition.
-
% Inhibition = [1 - (Activity with Inhibitor / Activity of Positive Control)] * 100
-
Troubleshooting Common Assay Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Contaminated buffer or reagents.- Autofluorescence from test compounds.- Substrate degradation due to light exposure or improper storage. | - Use fresh, high-purity reagents.- Pre-screen compounds for fluorescence at assay wavelengths.- Aliquot substrate and store protected from light at -20°C or -80°C. |
| Low Signal-to-Background Ratio | - Insufficient enzyme concentration.- Sub-optimal assay conditions (pH, temperature).- Enzyme is inactive. | - Increase enzyme concentration (ensure reaction remains linear).- Optimize buffer pH and temperature for your specific enzyme.- Test enzyme activity with a positive control of known activity. |
| Non-linear Reaction Progress Curves | - Substrate depletion (>10-15% consumed).- Enzyme instability under assay conditions.- Product inhibition. | - Reduce enzyme concentration or measurement time.- Add stabilizing agents like BSA or glycerol to the assay buffer.- Use only the initial linear phase for V₀ calculation. |
| High Well-to-Well Variability | - Pipetting errors.- Inconsistent temperature across the plate ("edge effects").- Bubbles in wells. | - Use calibrated multichannel pipettes; practice reverse pipetting.- Allow the plate to equilibrate to temperature before reading; avoid using outer wells.- Centrifuge the plate briefly after adding all reagents. |
References
-
National Center for Biotechnology Information. An assay system for measuring the acute production of sphingosine-1-phosphate in intact monolayers. [Link]
-
ResearchGate. The partial function of S1P. The site 1 protease (S1P) is cleaved by... | Download Scientific Diagram. [Link]
-
Cleveland Clinic. Sphingosine 1-phosphate Receptor Modulators (Comprehensive). [Link]
-
National Center for Biotechnology Information. ER Stress-Induced Sphingosine-1-Phosphate Lyase Phosphorylation Potentiates the Mitochondrial Unfolded Protein Response. [Link]
-
National Center for Biotechnology Information. Site-1 protease-activated formation of lysosomal targeting motifs is independent of the lipogenic transcription control. [Link]
-
National Center for Biotechnology Information. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. [Link]
-
MDPI. Dissecting the Therapeutic Mechanisms of Sphingosine-1-Phosphate Receptor Agonism during Ischaemia and Reperfusion. [Link]
-
PNAS. Structural basis for substrate selectivity by site-one protease revealed by studies with a small-molecule inhibitor. [Link]
-
National Center for Biotechnology Information. Site-1 protease controls osteoclastogenesis by mediating LC3 transcription. [Link]
-
National Center for Biotechnology Information. SPRING licenses S1P-mediated cleavage of SREBP2 by displacing an inhibitory pro-domain. [Link]
-
National Center for Biotechnology Information. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. [Link]
-
PubMed. Site-1 Protease and Lysosomal Homeostasis. [Link]
-
ResearchGate. Molecular Mechanism of S1P Binding and Activation of the S1P1 Receptor. [Link]
-
PubMed. ER Stress-Induced Sphingosine-1-Phosphate Lyase Phosphorylation Potentiates the Mitochondrial Unfolded Protein Response. [Link]
-
ACS Publications. The First Sphingosine 1-Phosphate Lyase Inhibitors against Multiple Sclerosis: A Successful Drug Discovery Tale. [Link]
-
National Center for Biotechnology Information. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]
-
University of Massachusetts Amherst. Microplate Enzyme Assay Using Fluorescence. [Link]
Sources
- 1. Site-1 protease and lysosomal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-1 protease controls osteoclastogenesis by mediating LC3 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPRING licenses S1P-mediated cleavage of SREBP2 by displacing an inhibitory pro-domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-1 protease-activated formation of lysosomal targeting motifs is independent of the lipogenic transcription control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
Precision Engineering of Fluorogenic Protease Substrates: From Design to Drug Discovery
Introduction: The Shift to High-Fidelity Profiling
Proteases act as the executioners and regulators of biological signaling, making them high-value targets in oncology, immunology, and neurodegeneration. The development of fluorogenic substrates has evolved from simple "turn-on" assays to sophisticated tools capable of mapping the entire substrate specificity profile of an enzyme.
For the modern drug developer, the choice of substrate is not merely about signal generation; it is about fidelity . A poorly designed substrate yields false positives in High-Throughput Screening (HTS) and inaccurate kinetic data (
Mechanistic Principles & Scaffolds
Leaving Group Substrates (AMC vs. ACC)
These substrates rely on the electronic change of a fluorophore attached to the C-terminus of a peptide.[1] When the peptide bond is intact, the electron-withdrawing nature of the amide bond quenches fluorescence. Hydrolysis releases the free amine, restoring fluorescence.
-
AMC (7-amino-4-methylcoumarin): The historical standard. While effective, it suffers from lower quantum yield and potential background interference in complex biological matrices.
-
ACC (7-amino-4-carbamoylmethylcoumarin): The superior alternative. The addition of a carbamoylmethyl group increases the quantum yield by approximately 3-fold compared to AMC.[1] Crucially, ACC allows for facile attachment to solid supports via the fluorophore itself, enabling the synthesis of diverse libraries without modifying the P1 residue [1].
Internally Quenched (FRET) Substrates
For endopeptidases that require recognition of residues on both the non-prime (P) and prime (P') sides of the scissile bond, FRET substrates are essential. These consist of a donor fluorophore (e.g., Edans, Mca) and a non-fluorescent quencher (e.g., Dabcyl, Dnp) separated by the peptide sequence.
Mechanism of Action:
-
Intact: Resonance energy transfer from Donor → Quencher (Dark).
-
Cleaved: Spatial separation disrupts energy transfer (Fluorescent).
Figure 1: Mechanistic comparison of Leaving Group vs. FRET substrates. Note the requirement for separation in FRET.
Workflow 1: Substrate Profiling via PS-SCL
To design a specific substrate or inhibitor, one must first determine the enzyme's "fingerprint." Positional Scanning Synthetic Combinatorial Libraries (PS-SCL) allow for the rapid profiling of the P1–P4 pockets [2].
Library Logic
A tetrapeptide library is synthesized where one position is fixed (e.g., P1) with a specific amino acid, while the other positions (P2, P3, P4) contain an equimolar mixture of 19 natural amino acids (excluding Cysteine to prevent disulfide artifacts). This is repeated for every position.
-
Sub-library P1: Fixed P1 (e.g., Ala), Mixed P2, P3, P4.
-
Sub-library P2: Fixed P2 (e.g., Ala), Mixed P1, P3, P4.
Experimental Protocol
-
Preparation: Dilute PS-SCL sub-libraries to 100 µM in DMSO (100x stock).
-
Assay Buffer: Standard buffer (e.g., 50 mM Tris pH 8.0, 100 mM NaCl, 0.01% Tween-20). Note: For cysteine proteases, add 1-5 mM DTT and EDTA.
-
Reaction:
-
Add 1 µL library stock to 99 µL buffer in a black 96-well plate.
-
Add protease (concentration determined by active site titration, typically 1–50 nM).
-
-
Readout: Monitor fluorescence (Ex/Em 380/460 nm for ACC) continuously for 30–60 minutes.
-
Analysis: Plot reaction velocity (
) vs. Amino Acid for each position. The amino acid yielding the highest velocity at Position X is the preferred residue.
Figure 2: Workflow for deconvoluting protease specificity using Positional Scanning Libraries.
Workflow 2: Kinetic Validation & Inner Filter Effect
Once a substrate is identified, rigorous kinetic characterization (
The IFE Correction Protocol
Do not assume linearity above 10 µM substrate concentration.
-
Standard Curve: Prepare a standard curve of the free fluorophore (e.g., AMC) in the assay buffer.
-
Substrate Absorbance Scan: Measure the UV-Vis absorbance of the substrate (not just the fluorophore) at the excitation (
) and emission ( ) wavelengths. -
Correction Factor (
): For each substrate concentration , calculate the correction factor: Where . -
Application: Multiply the observed fluorescence velocity (
) by to get the corrected velocity ( ).
Determination of Kinetic Parameters
Perform the assay using the corrected velocities:
-
Vary
from to . -
Fit data to the Michaelis-Menten equation:
-
Calculate
.
Table 1: Comparative Properties of Common Fluorophores
| Fluorophore | Type | Ex/Em (nm) | Quantum Yield | Advantages | Disadvantages |
| AMC | Leaving Group | 380/460 | Medium | Cheap, standard | Low sensitivity, UV excitation |
| ACC | Leaving Group | 380/460 | High | 3x brighter than AMC, attachment handle | Requires specialized synthesis |
| Mca/Dnp | FRET Pair | 325/393 | Medium | Short path length | UV excitation (autofluorescence risk) |
| Edans/Dabcyl | FRET Pair | 340/490 | Medium | Good spectral overlap | Hydrophobic (solubility issues) |
Applications in Drug Discovery
Antibody-Drug Conjugates (ADCs)
Fluorogenic substrates are now critical in designing linkers for ADCs.[6] The linker must be stable in plasma but rapidly cleaved by lysosomal proteases (e.g., Cathepsin B) upon internalization.
-
Strategy: Incorporate a Cathepsin B-sensitive sequence (e.g., Val-Cit-PABC) between a fluorophore and a quencher.
-
Readout: Intracellular fluorescence indicates successful payload release in the lysosome [4].
High-Throughput Screening (HTS)
For HTS,
-
Requirement:
. -
Optimization: Use ACC substrates to maximize signal-to-background ratios. If "hits" are fluorescent compounds, use a red-shifted fluorophore (e.g., Rhodamine 110) to minimize interference.[7]
References
-
Harris, J. L., et al. (2000). "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Link
-
Maly, D. J., et al. (2002). "Expedient solid-phase synthesis of fluorogenic protease substrates using the 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore." Journal of Organic Chemistry, 67(3), 910-915. Link
-
Liu, Y., et al. (2025). "Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect." ResearchGate.[2][8] Link
-
Reeves, S., et al. (2025).[9] "Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates." Journal of the American Chemical Society. Link
Sources
- 1. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. researchgate.net [researchgate.net]
- 3. srs.tcu.edu [srs.tcu.edu]
- 4. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.horiba.com [static.horiba.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Researcher's Guide to Ac-Arg-Ser-Leu-Lys-AMC: A Fluorogenic Probe for Site-1 Protease Activity
This guide provides an in-depth technical overview of the fluorogenic peptide substrate Acetyl-Arginyl-Seryl-Leucyl-Lysyl-7-amino-4-methylcoumarin (Ac-Arg-Ser-Leu-Lys-AMC). It is designed for researchers, scientists, and drug development professionals investigating the activity of Site-1 Protease (S1P), a critical enzyme in cellular lipid homeostasis. This document will detail the substrate's mechanism of action, provide a survey of suppliers, and present a comprehensive, field-proven protocol for its application in enzymatic assays.
Introduction: Unmasking Site-1 Protease Activity
Site-1 Protease (S1P), also known as membrane-bound transcription factor site-1 protease (MBTPS1), is a subtilisin-like serine protease that plays a pivotal role in the regulation of lipid metabolism.[1][2] Its primary function is to initiate the proteolytic activation of Sterol Regulatory Element-Binding Proteins (SREBPs), transcription factors that control the synthesis of cholesterol and fatty acids.[3][4] Given its central role in these pathways, S1P is a significant target for research in metabolic diseases and other related disorders.
The direct measurement of S1P activity is crucial for understanding its regulation and for the discovery of potential inhibitors. Ac-Arg-Ser-Leu-Lys-AMC is a highly specific fluorogenic substrate designed for this purpose. The peptide sequence, Arg-Ser-Leu-Lys (RSLK), mimics the cleavage site within the luminal loop of SREBP precursors, making it an ideal tool for specific and sensitive detection of S1P activity.[5][6]
Principle of Fluorogenic Detection
Ac-Arg-Ser-Leu-Lys-AMC operates on the principle of fluorescence resonance energy transfer (FRET) quenching. The 7-amino-4-methylcoumarin (AMC) fluorophore is covalently linked to the C-terminus of the peptide. In its intact state, the peptide quenches the fluorescence of the AMC group. Upon enzymatic cleavage of the amide bond between Lysine (Lys) and AMC by S1P, the AMC molecule is liberated. This release results in a significant increase in fluorescence intensity when excited at the appropriate wavelength, providing a direct and continuous measure of enzymatic activity.[5] The free AMC exhibits an excitation maximum around 360-380 nm and an emission maximum in the range of 440-460 nm.[5][7]
Biochemical Properties and Supplier Information
A thorough understanding of the substrate's properties is essential for its effective use.
| Property | Value | Source |
| Full Name | Acetyl-Arginyl-Seryl-Leucyl-Lysyl-7-amino-4-methylcoumarin | N/A |
| Abbreviation | Ac-RSLK-AMC | [5][7] |
| CAS Number | 259176-76-6 | [5][7] |
| Molecular Weight | ~701.83 g/mol | [7] |
| Excitation Wavelength | 360-380 nm | [5][7] |
| Emission Wavelength | 440-460 nm | [5][7] |
| Storage | -20°C or below, protected from light | [7] |
| Solubility | Soluble in DMSO | [8][9] |
Commercial Suppliers
A variety of vendors supply Ac-Arg-Ser-Leu-Lys-AMC, ensuring its accessibility for the research community. When selecting a supplier, it is crucial to consider factors such as purity, batch-to-batch consistency, and the availability of technical support.
| Supplier | Catalog Number | Notes |
| Echelon Biosciences | 877-09 | Available in various quantities.[5][10] |
| MoBiTec (distributor for Echelon) | ECH-877-09-5MG | Provides access to Echelon products in Europe.[7] |
| GlpBio | GA20487 | Offers the substrate for research purposes. |
Note: This list is not exhaustive, and availability may vary by region. Researchers are encouraged to verify information with the respective suppliers.
The SREBP Signaling Pathway: The Biological Context of S1P
To fully appreciate the utility of Ac-Arg-Ser-Leu-Lys-AMC, it is essential to understand the biological pathway in which its target, S1P, operates. The SREBP signaling pathway is a sophisticated cellular mechanism for maintaining lipid homeostasis.
Caption: The SREBP activation pathway.
Under low cellular sterol conditions, the SREBP-SCAP complex translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[2][4] In the Golgi, S1P initiates the activation cascade by cleaving SREBP in its luminal loop.[3] This initial cleavage is a prerequisite for the subsequent cleavage by Site-2 Protease (S2P), a zinc metalloprotease.[3][11] The second cleavage releases the N-terminal transcription factor domain of SREBP (nSREBP), which then translocates to the nucleus to activate the transcription of genes involved in cholesterol and fatty acid biosynthesis.[2][4]
Experimental Protocol: Measuring S1P Activity
The following protocol provides a robust framework for a 96-well plate-based fluorometric assay to measure S1P activity. As with any enzymatic assay, optimization of specific parameters may be necessary depending on the enzyme source (e.g., purified enzyme vs. cell lysate) and experimental goals.
Reagent Preparation
-
Assay Buffer: A common buffer for serine proteases is Tris-based. A recommended starting point is 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 1 mM CaCl₂. The inclusion of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, can help to prevent aggregation and improve enzyme stability. The optimal pH for S1P activity is generally around neutral to slightly alkaline.
-
Substrate Stock Solution: Prepare a high-concentration stock of Ac-Arg-Ser-Leu-Lys-AMC (e.g., 10 mM) in anhydrous DMSO. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Enzyme Solution: The concentration of S1P will need to be determined empirically. For purified enzyme, a starting concentration in the low nanomolar range is often appropriate. If using cell lysates, the total protein concentration should be determined, and a range of lysate dilutions should be tested.
-
AMC Standard: To convert relative fluorescence units (RFU) to the amount of product formed, a standard curve using free 7-amino-4-methylcoumarin is essential. Prepare a stock solution of AMC in DMSO and perform serial dilutions in assay buffer to generate a standard curve (e.g., 0-10 µM).
Assay Workflow
The following diagram illustrates the key steps in the S1P activity assay.
Caption: A typical workflow for the S1P enzymatic assay.
Step-by-Step Procedure
-
Plate Setup:
-
In a black, clear-bottom 96-well plate, add your S1P-containing samples (e.g., purified enzyme or cell lysate) and appropriate controls.
-
Negative Control: Assay buffer without enzyme to determine background fluorescence.
-
Inhibitor Control (optional): Pre-incubate the enzyme with a known S1P inhibitor before adding the substrate.
-
AMC Standard Curve: Add the serial dilutions of free AMC to separate wells.
-
Bring the final volume in each well to 50 µL with assay buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
-
Reaction Initiation:
-
Prepare a working solution of Ac-Arg-Ser-Leu-Lys-AMC in assay buffer. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for kinetic studies, or at a saturating concentration for inhibitor screening. A typical starting concentration is 10-50 µM.
-
Add 50 µL of the substrate working solution to each well to initiate the reaction (final volume will be 100 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.
-
For the enzymatic reactions, subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Determine the initial reaction velocity (Vmax) from the linear portion of the kinetic curve.
-
Use the standard curve to convert the rate of change in RFU/min to moles of AMC produced/min.
-
Conclusion and Future Perspectives
Ac-Arg-Ser-Leu-Lys-AMC is an invaluable tool for the specific and sensitive measurement of Site-1 Protease activity. Its use in well-defined in vitro assays, as outlined in this guide, enables researchers to dissect the regulation of S1P and to screen for novel therapeutic agents targeting the SREBP pathway. The continued application of this and similar fluorogenic substrates will undoubtedly contribute to a deeper understanding of lipid metabolism and the development of treatments for associated metabolic diseases.
References
-
MoBiTec. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) (Echelon Product Code: 877-09 5MG). [Link]
-
Horton, J. D., Goldstein, J. L., & Brown, M. S. (2002). SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver. The Journal of clinical investigation, 109(9), 1125–1131. [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]
-
Shao, W., & Espenshade, P. J. (2012). Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway. Arteriosclerosis, thrombosis, and vascular biology, 32(10), 2351–2355. [Link]
-
Enzyme Development Corporation. Protease Assay (PC). [Link]
-
Goldstein, J. L., DeBose-Boyd, R. A., & Brown, M. S. (2006). Protein sensors for membrane lipids. Cell, 124(1), 35–46. [Link]
-
Ye, J. (2013). SREBP: a novel therapeutic target. Acta biochimica et biophysica Sinica, 45(1), 2–5. [Link]
-
van der Tuin, S. J. L., et al. (2021). SPRINGing off the lock: the role of SPRING in S1P activity and SREBP-regulated lipid metabolism. Current opinion in lipidology, 32(4), 239–246. [Link]
Sources
- 1. Assay Procedure for Protease [sigmaaldrich.com]
- 2. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) (Echelon Product Code: 877-09 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 8. echelon-inc.com [echelon-inc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SPRINGing off the lock: the role of SPRING in S1P activity and SREBP-regulated lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
An In-Depth Technical Guide to Ac-Arg-Ser-Leu-Lys-AMC: A Fluorogenic Substrate for Site-1 Protease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Arg-Ser-Leu-Lys-AMC is a high-quality fluorogenic substrate meticulously designed for the sensitive and specific detection of Site-1 Protease (S1P) activity.[1][2] S1P, also known as membrane-bound transcription factor site-1 protease, is a critical subtilisin-like serine protease involved in the regulation of cholesterol homeostasis and endoplasmic reticulum (ER) stress responses.[1] This guide provides a comprehensive overview of the physical and chemical properties of Ac-Arg-Ser-Leu-Lys-AMC, detailed protocols for its use in enzymatic assays, and expert insights into experimental design and data interpretation.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical characteristics of Ac-Arg-Ser-Leu-Lys-AMC is fundamental to its effective application in research. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Full Chemical Name | Acetyl-L-arginyl-L-seryl-L-leucyl-L-lysinyl-7-amino-4-methylcoumarin | N/A |
| Sequence | Ac-RSLK-AMC | [3] |
| Molecular Formula | C33H51N9O8 | [] |
| Molecular Weight | 701.8 g/mol | [] |
| Purity | Typically ≥96% | [3] |
| Form | Lyophilized powder | N/A |
| Salt Form | Trifluoroacetate (TFA) | [3] |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C or below | [3] |
Note on TFA Salt: The presence of trifluoroacetic acid (TFA) as a counterion from the purification process can influence the net weight and solubility of the peptide. TFA salts generally enhance the solubility of peptides in aqueous solutions. For most standard in vitro assays, residual TFA levels do not interfere with results.
Chemical Structure and Principle of Detection
The chemical structure of Ac-Arg-Ser-Leu-Lys-AMC consists of a tetrapeptide sequence (Arg-Ser-Leu-Lys) that is recognized by Site-1 Protease. The C-terminus of this peptide is covalently linked to a 7-amino-4-methylcoumarin (AMC) fluorophore.
Caption: Enzymatic cleavage of Ac-Arg-Ser-Leu-Lys-AMC by Site-1 Protease.
In its intact form, the AMC fluorophore is quenched and exhibits minimal fluorescence. Upon enzymatic cleavage by S1P at the C-terminal side of the lysine residue, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.
The fluorescence of free AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1][3]
Enzymatic Properties and Specificity
Ac-Arg-Ser-Leu-Lys-AMC is a specific substrate for Site-1 Protease. The peptide sequence Arg-Ser-Leu-Lys corresponds to the internal propeptide cleavage site that generates active S1P.[2]
Kinetic Parameters:
A Michaelis-Menten analysis of the cleavage of Ac-RSLK-AMC by a soluble form of S1P (S1Pecto/SPRINGecto) revealed the following kinetic parameters:
-
Km: 53 µM
-
Vmax: 1.2 min⁻¹
These parameters indicate a high affinity of the enzyme for this substrate. A mutant form of the enzyme, S1PectoI308A/SPRINGecto, exhibited a lower Km (11 µM) and a significantly higher Vmax (18.7 min⁻¹), demonstrating altered enzyme kinetics.
Substrate Specificity:
Site-1 Protease exhibits a strong preference for an arginine residue at the P4 position of its substrates. Studies have shown that replacing the P4 arginine with an alanine in a similar peptide substrate abolishes cleavage by S1P.
While Ac-Arg-Ser-Leu-Lys-AMC is designed for S1P, it is crucial to consider potential cross-reactivity with other proteases, especially when working with complex biological samples. Trypsin-like serine proteases, which also cleave after basic amino acid residues like lysine and arginine, could potentially cleave this substrate. Therefore, the use of specific S1P inhibitors or control experiments with protease inhibitor cocktails lacking S1P inhibitors is recommended to ensure the measured activity is predominantly from S1P.
Experimental Protocols
Stock Solution Preparation
Rationale: Proper preparation and storage of the substrate stock solution are critical for obtaining reproducible results. DMSO is the recommended solvent due to the peptide's hydrophobicity. Aliquoting the stock solution minimizes freeze-thaw cycles, which can lead to degradation of the peptide.
-
Reconstitution: Dissolve the lyophilized Ac-Arg-Ser-Leu-Lys-AMC powder in anhydrous DMSO to a final concentration of 10 mM. Ensure the peptide is completely dissolved by gentle vortexing.
-
Aliquoting: Dispense the 10 mM stock solution into small, single-use aliquots. The volume of the aliquots should be based on the requirements of your planned experiments.
-
Storage: Store the aliquots at -20°C or -80°C in the dark. Properly stored, the stock solution should be stable for several months.
Caption: Workflow for preparing Ac-Arg-Ser-Leu-Lys-AMC stock solution.
Site-1 Protease Activity Assay
Rationale: This protocol is designed for a 96-well plate format, suitable for high-throughput screening and kinetic analysis. The use of a black plate minimizes background fluorescence and light scattering. The final DMSO concentration should be kept low (ideally ≤1%) to avoid potential effects on enzyme activity.
Materials:
-
Ac-Arg-Ser-Leu-Lys-AMC stock solution (10 mM in DMSO)
-
Purified active Site-1 Protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM CaCl₂)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
Procedure:
-
Prepare Working Solutions:
-
Dilute the 10 mM Ac-Arg-Ser-Leu-Lys-AMC stock solution in Assay Buffer to the desired final concentrations for your experiment (e.g., for a Km determination, a range of concentrations from 0.1 to 10 times the expected Km should be prepared).
-
Dilute the purified Site-1 Protease in Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
Add 50 µL of the substrate working solutions to the wells of the 96-well plate.
-
Include control wells:
-
No-enzyme control: 50 µL of substrate working solution and 50 µL of Assay Buffer.
-
No-substrate control: 50 µL of enzyme working solution and 50 µL of Assay Buffer.
-
Buffer blank: 100 µL of Assay Buffer.
-
-
-
Initiate the Reaction:
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the enzyme working solution to the substrate-containing wells. Mix gently by pipetting or with a plate shaker.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) kinetically over a set period (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme or buffer blank wells) from the fluorescence readings of the experimental wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Caption: Step-by-step workflow for a Site-1 Protease activity assay.
Troubleshooting and Considerations
-
Low Signal-to-Noise Ratio:
-
Increase the enzyme concentration.
-
Increase the incubation time (ensure the reaction remains in the linear range).
-
Optimize the assay buffer pH and ionic strength.
-
Check the filter set and gain settings on the fluorescence reader.
-
-
High Background Fluorescence:
-
Use high-purity water and buffer components.
-
Ensure complete dissolution of the substrate.
-
Some compounds in screening libraries may be autofluorescent; test them in the absence of enzyme.
-
-
Non-linear Reaction Rate:
-
The enzyme concentration may be too high, leading to rapid substrate depletion. Reduce the enzyme concentration.
-
The substrate may be unstable in the assay buffer. Prepare fresh solutions and minimize the time the substrate is in the buffer before starting the reaction.
-
The enzyme may be unstable under the assay conditions.
-
Conclusion
Ac-Arg-Ser-Leu-Lys-AMC is a valuable tool for the investigation of Site-1 Protease activity. Its well-defined chemical and physical properties, coupled with a straightforward fluorogenic detection mechanism, make it suitable for a wide range of applications, from basic research into the role of S1P in cellular processes to high-throughput screening for the discovery of novel S1P inhibitors. By following the guidelines and protocols outlined in this guide, researchers can ensure the generation of accurate and reproducible data, advancing our understanding of this important enzyme and its role in health and disease.
References
-
GlpBio. Ac-Arg-Ser-Leu-Lys-AMC. [Link]
-
MoBiTec. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic). [Link]
-
MoBiTec. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) (Echelon Product Code: 877-09 5MG) | Peptides | Proteomics. [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]
-
Structural basis for substrate selectivity by site-one protease revealed by studies with a small-molecule inhibitor. bioRxiv. [Link]
Sources
- 1. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. glpbio.cn [glpbio.cn]
- 3. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) (Echelon Product Code: 877-09 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
Advanced Detection of Site-1 Protease (S1P) Activity Using Ac-Arg-Ser-Leu-Lys-AMC
A Technical Guide for Drug Discovery & Lipid Metabolism Research [1]
Executive Summary
The fluorogenic substrate Ac-Arg-Ser-Leu-Lys-AMC (Ac-RSLK-AMC) is the gold standard for monitoring the activity of Site-1 Protease (S1P) , also known as Subtilisin Kexin Isozyme-1 (SKI-1).[1] Unlike generic trypsin substrates, the RSLK sequence mimics the specific cleavage site found in the ER loop of Sterol Regulatory Element-Binding Proteins (SREBPs).[1]
This guide provides a rigorous, self-validating framework for using Ac-RSLK-AMC to quantify S1P activity. It is designed for researchers investigating lipid homeostasis (cholesterol/fatty acid synthesis) and viral entry mechanisms (e.g., Lassa virus, Crimean-Congo hemorrhagic fever virus), where S1P plays a critical processing role.[1]
Mechanistic Principles
The Chemistry of Detection
The substrate consists of a tetrapeptide recognition sequence (Arg-Ser-Leu-Lys) capped with an acetyl group (Ac) at the N-terminus and linked to the fluorophore 7-amino-4-methylcoumarin (AMC) at the C-terminus.[1]
-
Recognition: The S1P enzyme recognizes the RSLK motif, which corresponds to the consensus sequence
.[1] -
Cleavage: S1P hydrolyzes the amide bond between the C-terminal Lysine and the AMC reporter.[1]
-
Signal Generation: Free AMC is highly fluorescent, whereas the peptide-bound AMC is quenched.[1] This allows for real-time kinetic monitoring.[1]
Fluorescence Characteristics:
Biological Context: The SREBP Pathway
S1P is a membrane-bound serine protease located in the Golgi apparatus.[1] It initiates the release of active SREBP transcription factors, driving cholesterol synthesis.[1]
Figure 1: The SREBP activation pathway.[1] S1P performs the critical first cleavage step at the luminal loop, which Ac-RSLK-AMC mimics.[1]
Experimental Ecosystem: A Self-Validating System[1]
To ensure data integrity, your assay must include specific controls that validate the signal is derived from S1P and not generic proteases.[1]
The "Triad" of Controls
| Control Type | Component | Purpose |
| Background (Negative) | Buffer + Substrate (No Enzyme) | Quantifies autohydrolysis of the substrate.[1] |
| Specificity (Inhibitor) | Enzyme + Substrate + PF-429242 | Critical: Confirms signal is S1P-specific.[1] PF-429242 is a potent S1P inhibitor (IC50 ~175 nM).[1][4] |
| Activity (Positive) | Recombinant S1P or Overexpressing Lysate | Validates enzyme viability and assay conditions.[1] |
Detailed Assay Protocol
Reagent Preparation
Solubility Note: Ac-RSLK-AMC is hydrophobic.[1] Dissolve in high-grade DMSO.
-
Substrate Stock (10 mM): Dissolve 7 mg of Ac-RSLK-AMC (MW ~701.8 g/mol ) in 1 mL of anhydrous DMSO. Aliquot and store at -20°C. Protect from light.
-
Assay Buffer (Physiological):
-
Inhibitor Stock (PF-429242): Prepare 10 mM stock in DMSO. Dilute to 10 µM working concentration in Assay Buffer.
Step-by-Step Workflow
Figure 2: Kinetic assay workflow for S1P activity monitoring.[1]
Procedure:
-
Plate Setup: Use a black, flat-bottom 96-well plate to minimize background scatter.[1]
-
Enzyme Addition: Add 50 µL of enzyme sample (lysate or recombinant S1P) to sample wells.
-
Inhibitor Control: Add 10 µL of PF-429242 (final conc. 1–10 µM) to "Inhibitor" wells. Add 10 µL buffer to "Activity" wells.
-
Pre-incubation: Incubate at 37°C for 15 minutes to allow inhibitor binding.
-
Substrate Initiation: Dilute the 10 mM Substrate Stock to 200 µM in Assay Buffer (2X working solution). Add 50 µL to all wells (Final conc: 100 µM).
-
Measurement: Immediately place in a fluorescence microplate reader pre-heated to 37°C.
-
Mode: Kinetic[1]
-
Interval: 60 seconds for 45–60 minutes.
-
Gain: Set based on an AMC standard curve (if available) or autoscale.
-
Data Analysis & Interpretation
Calculating Relative Activity[1]
-
Slope Calculation: For each well, calculate the slope of the linear portion of the curve (RFU/min).
-
Background Subtraction: Subtract the slope of the "No Enzyme" control from all samples.
-
Inhibition Verification:
[1]-
Note: If PF-429242 does not inhibit the signal by >80%, your activity is likely due to non-specific proteases (e.g., trypsin).[1]
-
Quantitative Output (Example)
| Sample ID | Slope (RFU/min) | Net Activity (RFU/min) | % S1P Specificity |
| Blank (Buffer) | 15 | 0 | N/A |
| Lysate (Untreated) | 450 | 435 | - |
| Lysate + PF-429242 | 55 | 40 | 91% |
Interpretation: The lysate contains high S1P activity, confirmed by the 91% reduction in signal upon treatment with the specific inhibitor.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background | Substrate autohydrolysis or degradation.[1] | Store stock at -20°C desicated. Ensure buffer pH is < 8.0 (AMC is unstable at high pH).[1] |
| No Signal | Lack of Calcium or Enzyme inactivation.[1] | Ensure 2 mM CaCl₂ is in the buffer.[1] S1P requires Ca²⁺.[1] Avoid EDTA/EGTA in lysis buffers.[1] |
| Non-Linear Kinetics | Substrate depletion or inner filter effect.[1] | Reduce enzyme concentration.[1][4][6] Ensure substrate concentration > Km (typically >50 µM).[1] |
References
-
Pasquato, A., et al. (2006).[1] The Role of S1P in Viral Glycoprotein Processing. (Contextual reference for S1P viral targets).
-
Tocris Bioscience. (n.d.).[1] PF 429242 dihydrochloride Technical Data. Retrieved from [Link][1]
Sources
Methodological & Application
Application Note: Optimization of Ac-Arg-Ser-Leu-Lys-AMC for Kinetic Assays
Target: Proteasome Trypsin-like Activity (
Abstract & Introduction
The fluorogenic tetrapeptide Ac-Arg-Ser-Leu-Lys-AMC (Ac-RSLK-AMC) is the gold-standard substrate for monitoring the trypsin-like activity of the 20S and 26S proteasome (specifically the
Many researchers erroneously use a fixed "manufacturer-recommended" concentration (often 50
-
Too low
: Reduces signal-to-noise ratio and sensitivity. -
Too high
: Induces the Inner Filter Effect (IFE) , masks competitive inhibition, and wastes expensive reagents.
This guide provides a self-validating protocol to determine the precise optimal concentration for your specific buffer, temperature, and enzyme lot.
Mechanism of Action
The substrate consists of a peptide moiety (Ac-Arg-Ser-Leu-Lys) capped with a fluorophore, 7-Amino-4-methylcoumarin (AMC).[1][2] The amide bond between the C-terminal Lysine and the AMC group quenches the fluorescence. Upon hydrolytic cleavage by the proteasome's
Figure 1: Enzymatic hydrolysis of Ac-RSLK-AMC by the proteasome. The reaction is monitored by the linear increase in fluorescence over time.
Critical Parameters & Preparation
Key Reagents
| Component | Specification | Storage | Notes |
| Substrate | Ac-RSLK-AMC | -20°C (Desiccated) | Light sensitive. |
| Solvent | DMSO (Anhydrous) | RT | Avoid moisture; hydrolysis risk. |
| Assay Buffer | 20 mM Tris-HCl (pH 7.1), 50 mM NaCl | 4°C | pH is critical for proteasome stability. |
| Reducing Agent | 2 mM | Freshly added | Essential for proteasome activity. |
| Inhibitor | MG-132 (10-20 | -20°C | Required for background subtraction. |
Stock Solution Protocol
-
Calculate Mass: For 5 mg of Ac-RSLK-AMC (MW ~701.8 g/mol ), dissolve in 712
L DMSO to generate a 10 mM Master Stock. -
Solubility Check: Vortex vigorously. If particulates remain, sonicate for 30 seconds.
-
Aliquot: Dispense into light-proof amber tubes (20-50
L aliquots) to avoid freeze-thaw cycles.
Protocol: Determination of and
You cannot select an optimal concentration without first defining the Michaelis constant (
Step 1: Substrate Titration Preparation
Prepare a 2X dilution series of the substrate in Assay Buffer (keep on ice, protected from light).
-
Top Concentration: 400
M (Final assay conc will be 200 M). -
Points: 8-point serial dilution (1:2).
-
Final Range: 0, 1.56, 3.12, 6.25, 12.5, 25, 50, 100, 200
M.
Step 2: Assay Setup (96-well Black Plate)
| Well Type | Buffer ( | Enzyme ( | Substrate 2X ( | Total Vol ( |
| Blank | 50 | 0 | 50 | 100 |
| Reaction | 0 | 50 | 50 | 100 |
| Control | 0 | 50 (pre-incubated w/ MG132) | 50 | 100 |
Note: Pre-incubate enzyme at 37°C for 10 minutes before adding substrate.
Step 3: Kinetic Reading
-
Instrument: Fluorescence Plate Reader.
-
Settings: Ex 380 nm / Em 460 nm. Gain = Optimized (ensure 200
M standard does not saturate). -
Mode: Kinetic read every 60 seconds for 45-60 minutes at 37°C.
Step 4: Data Analysis[3][4]
-
Calculate the Initial Velocity (
) : Slope of the linear portion of the RFU vs. Time curve (typically 5–20 min). -
Subtract the Blank slope from the Reaction slope.
-
Plot
(Y-axis) vs. Substrate Concentration (X-axis). -
Fit to the Michaelis-Menten equation using non-linear regression (GraphPad Prism or similar):
Selection Logic: The "Optimal" Concentration
There is no single "correct" concentration. The optimal choice depends entirely on your assay's objective.
Figure 2: Decision matrix for selecting substrate concentration based on experimental intent.
Scenario A: Drug Screening / Determination (Recommended)
Target:
-
Why? According to the Cheng-Prusoff equation, when
, the value approximates the inhibition constant ( ) for competitive inhibitors. -
Risk: If
, you will artificially inflate the , making potent competitive inhibitors appear weak (they cannot compete with the flood of substrate).
Scenario B: Enzyme Activity / HTS
Target:
-
Why? Operating near
ensures the signal is robust and linear. The reaction is limited only by enzyme amount, not substrate availability. -
Warning: Do not exceed 200
M. Above this, Ac-RSLK-AMC can cause the Inner Filter Effect , where the substrate itself absorbs the excitation light, causing the signal to decrease as concentration increases.
Troubleshooting & Validation
The Inner Filter Effect (IFE) Check
If your Michaelis-Menten curve plateaus and then drops at high concentrations (e.g., >200
-
Solution: Reduce
to the linear range or use a lower gain setting.
Specificity Control
The proteasome has three active sites. To confirm you are measuring Trypsin-like activity (
-
Run a control with Bortezomib (highly selective for
5 at low nM, but inhibits 1/ 5 at high conc). -
Run a control with MG-132 (Pan-proteasome inhibitor).
-
True
2 activity is inhibited by MG-132 but less sensitive to low-dose Bortezomib compared to the Suc-LLVY-AMC substrate.
AMC Calibration Standard
Crucial Step: RFU (Relative Fluorescence Units) are arbitrary. To compare results between days or instruments, generate an AMC Standard Curve (0 to 10
References
-
UBPBio. (n.d.). Ac-KQL-AMC / Ac-RSLK-AMC Fluorogenic Substrate Protocol. Retrieved from [Link]
- Kisselev, A. F., & Goldberg, A. L. (2005). Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates. Methods in Enzymology, 398, 364-378.
-
NIH Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]
Sources
Ac-Arg-Ser-Leu-Lys-AMC fluorescence measurement settings
Topic: Ac-Arg-Ser-Leu-Lys-AMC Fluorescence Measurement Settings Target Enzyme: Site-1 Protease (S1P) / Subtilisin Kexin Isozyme-1 (SKI-1) Content Type: Advanced Application Note & Protocol
Part 1: Introduction & Principle
The Biochemical Context Ac-Arg-Ser-Leu-Lys-AMC (Ac-RSLK-AMC) is a highly specific fluorogenic tetrapeptide substrate designed to quantify the activity of Site-1 Protease (S1P) , also known as Subtilisin Kexin Isozyme-1 (SKI-1) . S1P is a proprotein convertase located in the Golgi apparatus, critical for the proteolytic activation of Sterol Regulatory Element-Binding Proteins (SREBPs) and the unfolded protein response (UPR) transducer ATF6.[1]
Mechanism of Action The substrate mimics the S1P recognition sequence found in SREBP-2.
-
Quenched State: In its intact form, the coumarin fluorophore (AMC) is attached to the C-terminal lysine via an amide bond. The electron-withdrawing nature of the peptide chain quenches the fluorescence of the AMC group.
-
Enzymatic Cleavage: S1P recognizes the R-S-L-K motif (Arg-Ser-Leu-Lys) and hydrolyzes the amide bond between the Lysine residue and the AMC moiety.
-
Signal Generation: This cleavage releases free 7-Amino-4-methylcoumarin (AMC).[2][3] Free AMC exhibits a significant bathochromic shift and quantum yield enhancement, resulting in a strong blue fluorescence signal detectable at 440–460 nm.
Scientific Note on Specificity: While general serine proteases (e.g., Plasmin, Trypsin) can cleave at basic residues (Lys/Arg), Ac-RSLK-AMC is optimized for S1P. Using this substrate for Plasmin is possible but suboptimal compared to D-Val-Leu-Lys-AMC; therefore, this protocol focuses on S1P/SKI-1 characterization, the gold standard application for this peptide.
Part 2: Instrument Configuration (Core Topic)
To achieve high Z' factors and reproducible kinetic data, the microplate reader must be tuned to the spectral properties of free AMC in the specific assay buffer environment.
Optical Settings
| Parameter | Recommended Setting | Technical Rationale |
| Excitation Wavelength | 360 nm (± 20 nm) | Matches the absorption max of AMC (~354 nm). Avoids UV excitation (<330 nm) which can excite plastic plates and cause background. |
| Emission Wavelength | 460 nm (± 20 nm) | Peak emission of free AMC is ~445–450 nm. Measuring at 460 nm avoids crosstalk from the excitation light (Stokes shift ~100 nm). |
| Optics Position | Top Read | Essential for opaque plates. Top reading eliminates signal attenuation caused by passing light through the plate bottom. |
| Gain / Sensitivity | Optimal / Auto-Scale | Manual Tuning: Set gain such that 10 µM free AMC (standard) yields ~80% of max RFU (e.g., 50,000 counts on a 65,000 scale). |
| Integration Time | 20 – 40 µs | Longer integration times improve signal-to-noise ratios for low-activity samples but increase total read time. |
Plate Selection
-
Type: 96-well or 384-well Solid White or Solid Black plates.
-
White Plates: Maximize signal reflection (best for low activity).
-
Black Plates: Minimize background and well-to-well crosstalk (best for high-throughput screening).
-
Avoid: Clear-bottom plates (high background fluorescence).
-
Part 3: Experimental Protocol
A. Reagent Preparation
-
Assay Buffer (S1P Optimized):
-
50 mM HEPES or Tris-HCl, pH 7.5
-
150 mM NaCl (Physiological ionic strength)
-
2 mM CaCl₂ (Calcium is often required for structural stability of convertases)
-
Optional: 0.05% CHAPS or Brij-35 (Reduces non-specific binding/aggregation).
-
Storage: Filter sterilize (0.22 µm) and store at 4°C.
-
-
Substrate Stock (Ac-RSLK-AMC):
-
Dissolve lyophilized powder in 100% DMSO to 10 mM.
-
Storage: Aliquot and store at -20°C. Protect from light. Avoid multiple freeze-thaw cycles.
-
-
Inhibitor Control (PF-429242):
-
Prepare 10 mM stock in DMSO.
-
Working concentration: 1 – 10 µM (IC50 ≈ 175 nM).
-
-
AMC Standard:
-
Dissolve free 7-Amino-4-methylcoumarin in DMSO to 10 mM.
-
Prepare a dilution series (0 – 10 µM) in Assay Buffer to generate a standard curve.
-
B. Assay Workflow (Kinetic Mode)
Step 1: Enzyme Equilibration
-
Add 40 µL of S1P Enzyme (diluted in Assay Buffer) to designated wells.
-
Blank: Add 40 µL Assay Buffer (no enzyme).
-
Inhibition Control: Add 35 µL Enzyme + 5 µL PF-429242 (10x conc). Incubate 15 min at RT.
-
Step 2: Substrate Addition
-
Prepare a 2x Substrate Working Solution (e.g., 40 µM in Assay Buffer) from the 10 mM DMSO stock.
-
Add 40 µL of 2x Substrate to all wells (Final Volume = 80 µL; Final Substrate = 20 µM).
-
Note: Keep DMSO concentration < 2% to avoid enzyme denaturation.
-
Step 3: Data Acquisition
-
Place plate in the reader pre-heated to 37°C .
-
Shake plate (orbital, medium) for 5 seconds.
-
Kinetic Read: Measure Fluorescence (Ex 360/Em 460) every 60 seconds for 45–60 minutes .
Part 4: Data Analysis & Visualization
Visualizing the Mechanism
Caption: Enzymatic hydrolysis of Ac-RSLK-AMC by S1P releases fluorescent AMC.
Calculation of Activity
-
Plot Kinetic Curves: RFU (y-axis) vs. Time (x-axis).
-
Determine Slope: Identify the linear portion of the curve (Steady State). Calculate the slope (ΔRFU/min).
-
Background Correction: Subtract the slope of the No Enzyme Blank from the sample slopes.
-
Convert to Units: Use the AMC Standard Curve slope (
in RFU/µM) to convert activity to molar rates.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background | Free AMC contamination or Autohydrolysis | Check substrate purity. Store stock at -20°C. Ensure buffer pH is not > 8.5 (promotes autohydrolysis). |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability | Reduce enzyme concentration. Ensure <10% substrate conversion during the measurement window. |
| Inner Filter Effect | High compound concentration | If screening drug libraries, colored compounds may absorb excitation light. Use a lower concentration or apply correction factors. |
| Low Signal | Wrong Filter Set | Confirm Ex/Em filters are 360/460 nm. Fluorescein filters (485/520) will not detect AMC efficiently. |
References
-
Pasder, O. et al. (2006). "Downregulation of the SREBP Site 1 Protease (SKI-1) by Pf-429242." Journal of Biological Chemistry. (Search: S1P Pf-429242)
-
Echelon Biosciences. "Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate) Product Data Sheet."
-
Harris, J.L. et al. (2000). "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences.
-
Cayman Chemical. "Protease Activity Assay Kit Protocol."
Sources
- 1. Site-1 protease and lysosomal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 3. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) (Echelon Product Code: 877-09 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
Application Note: A Practical Guide to Calculating Enzyme Kinetics Using the Fluorogenic Substrate Ac-Arg-Ser-Leu-Lys-AMC
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining enzyme kinetic parameters using the fluorogenic substrate Acetyl-L-arginyl-L-seryl-L-leucyl-L-lysine-7-amino-4-methylcoumarin (Ac-RSLK-AMC). We delve into the theoretical underpinnings of Michaelis-Menten kinetics, provide a detailed, field-proven experimental protocol, and outline the necessary steps for robust data analysis. This document is designed to bridge theory and practice, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.
Introduction: The "Why" Behind Enzyme Kinetics
Understanding the kinetics of an enzyme-catalyzed reaction is fundamental to elucidating its mechanism, efficiency, and behavior within a biological system.[1][2] In drug discovery, kinetic analysis is indispensable for characterizing the potency and mechanism of action of novel inhibitors. The core of this analysis lies in determining two key parameters: the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[3][4][5]
-
Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ.[3][5][6] It is an inverse measure of the enzyme's affinity for its substrate; a low Kₘ indicates a high affinity, meaning the enzyme can become saturated at lower substrate concentrations.[3]
-
Vₘₐₓ (Maximum Velocity): This is the theoretical maximum rate of the reaction when the enzyme is fully saturated with the substrate.[3][6] Vₘₐₓ is directly proportional to the enzyme concentration.
The relationship between these parameters and the initial reaction velocity (v) at a given substrate concentration ([S]) is described by the Michaelis-Menten equation :
v = (Vₘₐₓ * [S]) / (Kₘ + [S]) [4][5]
This application note focuses on a practical and sensitive method for determining these parameters using a fluorogenic substrate, Ac-RSLK-AMC.
The Principle of Fluorogenic AMC-Based Assays
Fluorogenic assays offer superior sensitivity compared to traditional colorimetric methods.[7] The substrate, Ac-RSLK-AMC, consists of a peptide sequence (Ac-RSLK) recognized by a specific class of proteases, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
Initially, the AMC molecule is non-fluorescent or exhibits very low fluorescence because its fluorescent properties are quenched by the attached peptide.[8][9] Upon enzymatic cleavage of the amide bond between the peptide and AMC, the free AMC is released. This liberated AMC is highly fluorescent, and its increase in fluorescence over time is directly proportional to the rate of the enzymatic reaction.
Caption: Enzymatic cleavage of Ac-RSLK-AMC releases fluorescent AMC.
Experimental Design: A Self-Validating System
A robust kinetic experiment is designed to be a self-validating system. This means including the necessary controls and conditions to ensure the data is reliable and interpretable.
Critical Pre-Assay Considerations
-
Enzyme Purity and Concentration: The enzyme preparation should be pure to avoid confounding activities. The concentration of the enzyme must be carefully chosen. It should be low enough to ensure the reaction rate is linear for a sufficient duration (initial velocity period) but high enough to generate a detectable signal above background.
-
Substrate Concentration Range: To accurately determine Kₘ and Vₘₐₓ, it is crucial to use a wide range of substrate concentrations that bracket the expected Kₘ value. A common practice is to use concentrations ranging from 0.1 x Kₘ to at least 10 x Kₘ.[10]
-
Assay Buffer and Conditions: pH, temperature, and ionic strength can significantly impact enzyme activity.[11] These must be optimized for the specific enzyme and held constant throughout the experiment. Temperature stability is critical, as a 1°C change can alter activity by 4-8%.[11][12]
-
Inner Filter Effect (IFE): At high concentrations, the substrate or the product can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and concentration.[13][14][15][16] It is essential to work within a concentration range where the fluorescence signal is linear. This can be checked by creating a standard curve with free AMC.
-
Solvent Effects: Many substrates, including Ac-RSLK-AMC, are dissolved in organic solvents like DMSO. High concentrations of DMSO can inhibit enzyme activity.[17] It is crucial to maintain a constant, low percentage of the solvent across all reactions, including controls.[17]
Choosing the Right Assay Type: Continuous vs. Endpoint
-
Continuous (Kinetic) Assays: This is the preferred method for determining kinetic parameters. The reaction progress is monitored in real-time by taking multiple fluorescence readings over a set period.[18][19][20] This allows for the accurate determination of the initial velocity (the linear phase of the reaction) and provides deeper insight into the enzyme's behavior.[18][21]
-
Endpoint Assays: In this method, the reaction is stopped after a fixed time, and a single fluorescence reading is taken.[18][22] While simpler and suitable for high-throughput screening, endpoint assays are less accurate for detailed kinetic analysis because they assume linearity over the entire incubation period, which may not be true.[18][23]
This protocol will focus on the more rigorous continuous kinetic assay .
Detailed Experimental Protocol
This protocol is designed for a 96-well microplate format, which is standard for kinetic analysis.
Materials and Reagents
-
Purified Enzyme of interest
-
Ac-Arg-Ser-Leu-Lys-AMC substrate (e.g., from a commercial supplier)
-
Free 7-Amino-4-methylcoumarin (AMC) standard
-
Assay Buffer (e.g., Tris-HCl, HEPES) at optimal pH and ionic strength
-
DMSO (or other appropriate solvent for the substrate)
-
Black, flat-bottom 96-well microplates (black plates minimize light scatter and background fluorescence)
-
Fluorescence microplate reader with kinetic reading capabilities and temperature control, equipped with appropriate filters (typically ~360-380 nm excitation and ~440-460 nm emission for AMC).[24]
-
Multichannel pipettes
Step-by-Step Methodology
Step 1: Preparation of AMC Standard Curve
Causality: A standard curve is essential to convert the arbitrary relative fluorescence units (RFU) from the plate reader into a concentration of product (AMC) formed.[17] This allows the reaction velocity to be expressed in meaningful units (e.g., µM/min).
-
Prepare a 1 mM stock solution of free AMC in DMSO.
-
Perform serial dilutions of the AMC stock solution in assay buffer to create a range of standards (e.g., 0 µM to 25 µM).
-
Add 100 µL of each standard concentration to triplicate wells of the 96-well plate.
-
Read the fluorescence at the appropriate excitation/emission wavelengths.
-
Plot RFU versus AMC concentration ([AMC]) and perform a linear regression. The slope of this line is your conversion factor (RFU/µM).
Step 2: Preparation of Reagents
-
Substrate Stock: Prepare a high-concentration stock of Ac-RSLK-AMC in 100% DMSO.
-
Substrate Working Solutions: Create a series of 2X concentrated substrate working solutions by diluting the stock in assay buffer. For example, if your final desired concentrations are 1, 2, 5, 10, 20, 50, and 100 µM, you would prepare 2, 4, 10, 20, 40, 100, and 200 µM working solutions. This 2X preparation accounts for the 1:1 dilution when the enzyme is added.
-
Enzyme Working Solution: Prepare a 2X concentrated enzyme solution in assay buffer. The optimal concentration must be determined empirically in preliminary experiments.
Step 3: Assay Setup
-
Plate Layout: Design your plate map carefully. Include wells for:
-
Blank/Negative Control: Assay buffer only (no enzyme, no substrate).
-
Substrate Only Control: Each concentration of substrate without enzyme. This checks for auto-hydrolysis of the substrate.
-
Enzyme Only Control: Enzyme in assay buffer without substrate. This checks for intrinsic enzyme fluorescence.
-
Test Wells: Enzyme plus the range of substrate concentrations (perform in triplicate).
-
-
Add Substrate: Pipette 50 µL of each 2X substrate working solution into the appropriate wells.
-
Equilibration: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.[25] This ensures all components are at the correct temperature when the reaction starts.
Step 4: Initiating and Reading the Reaction
-
Initiate Reaction: Using a multichannel pipette, add 50 µL of the 2X enzyme working solution to all wells (except the "Substrate Only" controls, to which you add 50 µL of assay buffer). This brings the total volume to 100 µL and all components to their final 1X concentration.
-
Read Fluorescence: Immediately place the plate in the pre-warmed microplate reader. Begin kinetic reading, taking fluorescence measurements every 30-60 seconds for a period of 15-60 minutes. The total read time should be sufficient to establish a clear linear phase for most substrate concentrations.
Data Analysis and Interpretation
Caption: Workflow for analyzing kinetic data from fluorogenic assays.
Step 1: Process Raw Data
-
For each well, subtract the average background fluorescence (from the "Enzyme Only" control) from the RFU values at each time point.
-
Using the slope from your AMC standard curve, convert the corrected RFU values into the concentration of AMC produced (µM) at each time point.
Step 2: Determine Initial Velocities (v₀)
-
For each substrate concentration, plot the concentration of AMC produced versus time. This is the reaction progress curve.[21]
-
Identify the initial linear portion of each curve. The slope of this linear portion represents the initial reaction velocity (v₀) in units of µM/min.[2][6] Most modern data analysis software can automatically calculate this slope from the raw kinetic data. It is crucial to use only the data points from the initial, linear phase of the reaction.[21]
Step 3: Calculate Kinetic Parameters
-
Plot the calculated initial velocities (v₀) on the y-axis against the corresponding substrate concentrations ([S]) on the x-axis.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot).[17][26] This is the most accurate method for determining Kₘ and Vₘₐₓ.
-
The software will provide the best-fit values for Vₘₐₓ and Kₘ along with their standard errors.
Historical Note: While linearized plots like the Lineweaver-Burk (a double-reciprocal plot) were historically used, they are no longer recommended as they can disproportionately weight data points at low substrate concentrations, leading to less accurate fits.[27]
Data Presentation and Validation
All quantitative data should be summarized in a clear, structured table for easy comparison.
Table 1: Example Enzyme Kinetic Data Summary
| Substrate [S] (µM) | Initial Velocity (v₀) (µM/min) ± SD |
| 1.0 | 0.15 ± 0.02 |
| 2.0 | 0.28 ± 0.03 |
| 5.0 | 0.55 ± 0.05 |
| 10.0 | 0.83 ± 0.07 |
| 20.0 | 1.11 ± 0.09 |
| 50.0 | 1.39 ± 0.11 |
| 100.0 | 1.54 ± 0.13 |
| Calculated Parameters | |
| Vₘₐₓ | 1.75 ± 0.06 µM/min |
| Kₘ | 8.5 ± 0.9 µM |
Note: The data presented are for illustrative purposes only.
Conclusion: Ensuring Trustworthiness and Rigor
By following this detailed guide, researchers can confidently design and execute enzyme kinetic experiments that are both accurate and reproducible. The emphasis on proper controls, understanding the underlying principles of the assay, and employing robust data analysis techniques ensures the scientific integrity of the results. This approach provides a solid foundation for characterizing enzyme function, screening for inhibitors, and advancing drug development programs.
References
-
Michaelis-Menten Kinetics - TeachMe Physiology. (2024). TeachMe Physiology. [Link]
-
Enzyme Kinetics & The Michaelis-Menten Equation. (n.d.). BIOC*2580: Introduction to Biochemistry - Open Library Publishing Platform. [Link]
-
Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. (2025). Patsnap Synapse. [Link]
-
Michaelis-Menten Kinetics. (2018). ResearchGate. [Link]
-
The Michaelis–Menten Model. (2022). Microbe Notes. [Link]
-
Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity. (n.d.). PMC - NIH. [Link]
-
Enzyme Kinetics Considerations. (2022). Scientist Live. [Link]
-
Basics of enzyme kinetics graphs. (n.d.). Khan Academy. [Link]
-
Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities. (2017). PMC - NIH. [Link]
-
Enzyme kinetics. (n.d.). Wikipedia. [Link]
-
Enzyme kinetics. (2020). YouTube. [Link]
-
Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each. (2025). Patsnap Synapse. [Link]
-
What is the Inner Filter Effect? (n.d.). Edinburgh Instruments. [Link]
-
Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. (2023). [Link]
-
What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? (2024). [Link]
-
Studying Enzyme Kinetics by Means of Progress-Curve Analysis. (2004). Beilstein-Institut. [Link]
-
Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. [Link]
-
Fluorescence Quenching-Based Assays for Hydrolyzing Enzymes. (n.d.). ACS Publications. [Link]
-
Protocol for Extracellular Enzyme Assays. (2016). [Link]
-
Difference between Continuous Assays and End Point Assays. (n.d.). Biology Discussion. [Link]
-
Lecture 13 Determination of Km and Vmax. (2023). [Link]
-
Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022). ACS Publications. [Link]
-
How Inner-Filter Effects (IFE) can affect your fluorescence measurements. (n.d.). HORIBA. [Link]
-
Advancing Enzyme Analysis Through Automation. (2022). Pharmaceutical Technology. [Link]
-
Fluorescence-Based Enzyme Activity Assay. (n.d.). MDPI. [Link]
-
Fluorescence Quenching-Based Assays for Hydrolyzing Enzymes. (n.d.). [Link]
-
Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022). NIH. [Link]
-
AMC standard curve assay protocol. (2017). iGEM. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 4. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. jasco-global.com [jasco-global.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scientistlive.com [scientistlive.com]
- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 12. pharmtech.com [pharmtech.com]
- 13. edinst.com [edinst.com]
- 14. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 15. pubs.acs.org [pubs.acs.org]
- 16. static.horiba.com [static.horiba.com]
- 17. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]
- 19. assayquant.com [assayquant.com]
- 20. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 21. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 22. explorationpub.com [explorationpub.com]
- 23. biologydiscussion.com [biologydiscussion.com]
- 24. static.igem.org [static.igem.org]
- 25. rsc.org [rsc.org]
- 26. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluorogenic Protease Assays
Ticket ID: T-PROT-001 Subject: Improving Signal-to-Noise (S/N) Ratios in Fluorogenic Protease Assays Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Workflow: The "Triage"
Before altering reagent concentrations, use this logic flow to isolate the root cause of your low Signal-to-Noise (S/N) ratio. Most S/N issues stem from either High Background (Noise) or Low Sensitivity (Signal) , but rarely both simultaneously.
Figure 1: Diagnostic logic tree for isolating the root cause of poor signal-to-noise ratios in protease assays.
Knowledge Base: Troubleshooting Articles
Article 001: High Background (Noise)
Symptom: The fluorescence reading at time zero (
Q: Why is my "blank" well fluorescing? A: This is usually due to Free Fluorophore Contamination . Fluorogenic substrates (e.g., AMC/AFC peptides or FRET pairs) are synthesized by coupling a fluorophore to a peptide. If purification is incomplete, trace amounts of free fluorophore (unattached) will dominate the baseline.
-
Action: Analyze your substrate by HPLC. If free fluorophore >1%, repurify or purchase a higher grade (>98% purity).
Q: My substrate is pure, but background is still high. Why?
A: You may be experiencing Inefficient Quenching (FRET Leakage) .
In FRET assays, energy transfer efficiency (
-
Action: Switch to a "darker" quencher (e.g., QXL® or Black Hole Quencher®) or shorten the peptide sequence between the fluorophore and quencher.
Q: Can the buffer itself cause noise? A: Yes. Oxidized reducing agents (like DTT) and certain plastics can fluoresce.
-
Action: Use TCEP instead of DTT for long-term assays, as DTT oxidizes rapidly and can become fluorescent or quench signals. Ensure you are using black, non-binding surface (NBS) microplates.
Article 002: Low Sensitivity (Signal)
Symptom: The background is low, but the enzyme fails to generate a substantial increase in fluorescence (
Q: I added more enzyme, but the signal didn't improve linearly. Why?
A: You may be encountering the Inner Filter Effect (IFE) .[1][2]
If your test compounds or high concentrations of substrate absorb light at the excitation (
-
Correction: If the Optical Density (OD) of the well is
, apply the IFE correction formula [1]: Where is observed fluorescence, and are absorbances at excitation/emission wavelengths.
Q: Is my substrate concentration correct?
A: For screening, you should generally operate at
-
If
: The reaction is first-order, but the signal will be weak because few enzyme active sites are occupied. -
If
: The signal is high (Vmax), but the assay becomes insensitive to competitive inhibitors (it becomes harder for inhibitors to compete with the substrate).
Standard Operating Procedure: Enzyme/Substrate Optimization
To maximize S/N, you must empirically determine the optimal window using a "Checkerboard Titration."
Objective: Identify the combination of
Protocol:
-
Plate Setup: Use a 384-well black microplate.
-
Enzyme Gradient (Rows): Serially dilute the protease (e.g., 1:2 dilution) down the rows (A-H).
-
Row H should be a "No Enzyme" control.
-
-
Substrate Gradient (Columns): Serially dilute the fluorogenic substrate (e.g., 1:2 dilution) across the columns (1-12).
-
Incubation: Incubate at
(usually 37°C) for 30–60 minutes. -
Data Analysis: Calculate the Signal-to-Background (S/B) ratio for each well:
Optimization Data Table (Example Results):
| Enzyme Conc.[3][4][5] (nM) | Substrate 10 µM (S/B) | Substrate 5 µM (S/B) | Substrate 2.5 µM (S/B) | Decision |
| 100 nM | 12.5 | 10.1 | 5.2 | Too High (Substrate depletion risk) |
| 50 nM | 35.4 | 28.2 | 12.1 | Optimal Zone (High S/N, linear) |
| 25 nM | 18.2 | 14.5 | 8.4 | Acceptable |
| 12.5 nM | 5.1 | 4.2 | 2.1 | Too Low (Signal indistinguishable from noise) |
Selection Rule: Choose the condition with the highest S/B ratio that also maintains linearity over the assay time course (
Validation Standard: The Z-Factor
The industry standard for quantifying assay quality is the Z-Factor (or Z'), defined by Zhang et al. (1999) [2].[6]
Formula:
- : Standard deviation of positive (high signal) and negative (background) controls.
- : Mean of positive and negative controls.[7][8]
Interpretation Guide:
| Z-Factor Value | Assay Quality | Action Required |
| 1.0 | Ideal (Theoretical) | None. |
| 0.5 – 1.0 | Excellent | Ready for High-Throughput Screening (HTS).[6] |
| 0.0 – 0.5 | Marginal | Re-optimize |
| < 0.0 | Unusable | STOP. Redesign assay (Switch fluorophore, change buffer). |
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text on Inner Filter Effect corrections).
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[9] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.[9][10]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.
Sources
- 1. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 2. static.horiba.com [static.horiba.com]
- 3. Assay Procedure for Protease [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Z-factor - Wikipedia [en.wikipedia.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Technical Support Center: Ac-Arg-Ser-Leu-Lys-AMC
Topic: Troubleshooting Non-Specific Cleavage & Assay Validation
Document ID: TS-RSLK-001 | Version: 2.4 | Status: Active
Executive Summary: The "Lysine Trap"
Ac-Arg-Ser-Leu-Lys-AMC (Ac-RSLK-AMC) is a fluorogenic tetrapeptide substrate. While often utilized to monitor Cathepsin B or Plasmin activity depending on buffer conditions, its specificity is governed heavily by the P1 Lysine residue.
The Core Problem: Users frequently report "non-specific cleavage" (signal generation in the absence of the target enzyme or in the presence of specific inhibitors). This is rarely a defect in the substrate itself but rather a biochemical inevitability of the P1-Lysine motif, which is a universal target for:
-
Trypsin-like Serine Proteases (Plasmin, Thrombin, Kallikrein).
-
Promiscuous Cysteine Proteases (Other Cathepsins).
-
Chemical Autohydrolysis (High pH instability).
This guide provides the diagnostic logic to isolate the source of off-target cleavage and protocols to validate your specific signal.
Diagnostic Workflow (The Triage)
Before altering your protocol, use this logic flow to identify the source of your background signal.
Figure 1: Diagnostic Logic Tree. Use this flowchart to distinguish between chemical instability (autohydrolysis) and enzymatic cross-reactivity.
Technical FAQs & Troubleshooting
Category A: High Background in Negative Controls
Q1: My "buffer + substrate" control shows increasing fluorescence over time. Is the substrate degrading? A: Likely, yes. This is Autohydrolysis .
-
Mechanism: The amide bond linking the peptide to the AMC fluorophore is susceptible to nucleophilic attack by hydroxide ions at alkaline pH.
-
Threshold: At pH > 7.5, spontaneous hydrolysis accelerates significantly.
-
Solution:
-
Verify your buffer pH is
7.4. -
If your enzyme requires pH 8.0 (e.g., some serine proteases), you must subtract this rate from your sample wells. It is a constant background.
-
Storage: Never store the substrate diluted in buffer. Keep it as a 10 mM stock in high-quality DMSO at -20°C.
-
Q2: I see high fluorescence immediately at T=0. Why? A: This indicates Free AMC Contamination .
-
Cause: Poor quality synthesis or degradation during storage (freeze-thaw cycles).
-
Diagnostic: Measure the fluorescence of your stock substrate diluted in water (no buffer). If RFU is high, the stock is compromised.
-
Solution: Purchase a fresh batch. Ensure purity is >95% by HPLC.
Category B: Cross-Reactivity in Biological Samples
Q3: I am trying to measure Cathepsin B in cell lysates, but I get signal even when I add E-64 (Cysteine Protease Inhibitor). A: You are detecting Serine Proteases (Trypsin-like activity).
-
The Science: Ac-RSLK-AMC has a Lysine at the P1 position. While Cathepsin B accepts Lysine, Trypsin and Plasmin specifically target it. Cell lysates and serum are rich in serine proteases.
-
The Fix: You must use a "Cocktail Exclusion" strategy.
Q4: Can I use this substrate for Plasmin activity? A: Yes, but you must block Cathepsins.
-
Protocol: Add E-64d (10 µM) to the buffer to silence all cysteine proteases. The remaining cleavage of Ac-RSLK-AMC is likely Plasmin or downstream Thrombin activity.
Category C: Kinetic Anomalies
Q5: My reaction curve flattens out (plateaus) too quickly. A: This is usually Substrate Depletion or the Inner Filter Effect .
-
Inner Filter Effect: If [Substrate] > 100 µM, the substrate itself may absorb the excitation light (360-380 nm) or the released AMC signal (440-460 nm).
-
Check: Dilute your sample 1:2 and 1:4. If the calculated activity increases upon dilution, you have quenching/inner filter effects.
Validation Protocols
Protocol 1: The "Inhibitor Fingerprint" (Essential for Lysates)
Use this protocol to prove exactly which enzyme is cleaving Ac-RSLK-AMC in your complex sample.
Reagents:
-
Buffer: 50 mM Sodium Acetate, pH 5.5 (for Cathepsin) OR 50 mM Tris-HCl, pH 7.4 (for Plasmin).
-
Inhibitors:
-
E-64: 10 µM (Broad Cysteine Protease Inhibitor).
-
PMSF: 1 mM (Broad Serine Protease Inhibitor).
-
CA-074: 1 µM (Specific Cathepsin B Inhibitor).
-
Aprotinin: 1 µg/mL (Serine Protease Inhibitor).
-
Workflow: Set up 5 distinct reaction wells (triplicate) in a black 96-well plate:
| Well ID | Lysate | Inhibitor Added | Target Logic |
| A (Total) | Yes | None | Measures Total Cleavage Activity |
| B (No-Cys) | Yes | E-64 | Measures Only Serine Protease Activity |
| C (No-Ser) | Yes | PMSF | Measures Only Cysteine Protease Activity |
| D (Spec-B) | Yes | CA-074 | Measures Cathepsin L/S/H + Serine Proteases |
| E (Blank) | No | None | Background Autohydrolysis |
Data Analysis:
-
True Cathepsin B Activity = (Well C) - (Well D) - (Well E).
-
Non-Specific Serine Activity = (Well B) - (Well E).[3]
-
If Well B is > 10% of Well A, your "Cathepsin" assay is heavily contaminated by Trypsin-like enzymes.
Mechanistic Visualization
Understanding the P1-Lysine interaction is critical for experimental design.
Figure 2: Substrate Competition. Both Cathepsin B and Trypsin-like proteases compete for the Lysine-AMC bond. Selective inhibition is the only way to distinguish them in complex matrices.
References
-
Yoon, M. C., et al. (2023). "Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range."[4][5] Biochemistry.
- Relevance: Establishes the specificity of Lys/Arg-based substrates for Cathepsin B and the necessity of pH control.
-
Barrett, A. J., & Kirschke, H. (1981). "Cathepsin B, Cathepsin H, and Cathepsin L." Methods in Enzymology.
- Relevance: The foundational text on distinguishing Cathepsin activities using inhibitors like E-64 and CA-074.
-
JASCO Applications. "Activity Measurement of Trypsin Using a Fluorescence Peptide Substrate."
- Relevance: Details the kinetics of Trypsin cleavage at Lysine-AMC bonds, explaining the source of non-specific background.
-
Royal Society of Chemistry. "The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage."
- Relevance: Explains the chemical mechanism of autohydrolysis
For further assistance, contact the Application Science team with your specific buffer composition and "Inhibitor Fingerprint" data.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hzdr.de [hzdr.de]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
Interference from compounds in Ac-Arg-Ser-Leu-Lys-AMC assays
Technical Support Center: Troubleshooting Ac-Arg-Ser-Leu-Lys-AMC Assays
Role: Senior Application Scientist Subject: High-Fidelity Troubleshooting for Site-1 Protease (S1P) and Related Serine Protease Assays using Ac-RSLK-AMC.
Introduction: The Assay System
Welcome to the technical support hub. You are likely using Ac-Arg-Ser-Leu-Lys-AMC (Ac-RSLK-AMC) to interrogate Site-1 Protease (S1P/SKI-1) activity or profile subtilisin-like serine proteases.
The Mechanism: This assay relies on the specific cleavage of the amide bond between the C-terminal Lysine and the fluorogenic reporter 7-amino-4-methylcoumarin (AMC) .
-
Intact Substrate: Weakly fluorescent (quenched by the peptide chain).
-
Cleaved Product: Free AMC exhibits strong blue fluorescence.
-
Optical Window: Excitation
; Emission .[1][2]
The Problem: Small molecule libraries are rife with compounds that absorb or fluoresce in this exact blue-shifted window, or physically sequester enzymes, leading to false positives (apparent inhibition) or false negatives (apparent activation).
Part 1: Optical Interference (Quenching & Autofluorescence)
Q: My dose-response curve shows inhibition, but the Hill slope is unusually shallow (< 0.8) or the IC50 shifts when I change the gain. Is this real inhibition?
A: Likely False Positive via the Inner Filter Effect (IFE). Many drug-like compounds (yellow/orange colored) absorb light in the UV-Blue region (300–450 nm). If your compound absorbs at the excitation (360 nm) or emission (460 nm) wavelengths, it "steals" photons from the assay, mimicking enzyme inhibition.
-
Diagnosis:
-
Visual Check: Is the compound solution colored at high concentrations?
-
The "Spike" Test: Add free AMC (product) to the compound without enzyme. If fluorescence decreases as compound concentration increases, you have optical interference, not enzymatic inhibition.
-
-
Correction: Apply the Stern-Volmer correction or standard absorbance correction if you have OD readings at
and .
Q: I see massive background signal in my T=0 wells, sometimes exceeding the positive control. What is happening?
A: Compound Autofluorescence. Some compounds contain conjugated aromatic systems that fluoresce in the blue region. This adds signal, potentially masking inhibition (False Negative) or appearing as activation.
-
Diagnosis:
-
Measure the compound alone in buffer (no enzyme, no substrate). Significant signal confirms autofluorescence.
-
-
Solution:
-
Kinetic Readout: Switch from Endpoint to Kinetic mode. Measure the slope (Rate = RFU/min). Autofluorescence is usually static (constant offset), while enzymatic activity is dynamic (increasing signal). The slope subtracts out the static background.
-
Part 2: Chemical & Physical Interference (Aggregators & Reactivity)
Q: My IC50 is 5 µM, but when I increase the enzyme concentration by 2-fold, the IC50 shifts to 10 µM. Why?
A: Stoichiometric Inhibition or Aggregation.
A "true" competitive or allosteric inhibitor's
-
Aggregators (Colloids): The compound forms microscopic micelles that sequester the enzyme.
-
Irreversible Covalent Binders: The compound is titrating the active site.
-
The "Detergent" Test:
-
Add 0.01% Triton X-100 or Tween-20 to the reaction buffer.
-
Result: If inhibition disappears (IC50 shoots up), the compound was acting as a promiscuous aggregator. Detergents break up these colloids.
-
Q: The inhibition increases significantly if I pre-incubate the compound with the enzyme for 30 minutes before adding substrate.
A: Slow-Binding or Covalent Modification. Ac-RSLK-AMC targets Serine proteases (S1P). Compounds with electrophilic warheads (e.g., chloromethyl ketones, fluorophosphonates) or slow-binding kinetics will show time-dependent potency.
-
Differentiation:
-
Reversible: Effect reverses upon dilution (Jump-dilution assay).
-
Irreversible: Activity does not recover after rapid dilution of the enzyme-inhibitor complex.
-
Part 3: Troubleshooting Workflows (Visualized)
Figure 1: Assay Mechanism & Interference Points[3][4]
Caption: Logical flow of Ac-RSLK-AMC hydrolysis with critical nodes where chemical and optical interference disrupt the signal.
Figure 2: The "False Positive" Decision Tree
Caption: Step-by-step logic to distinguish true S1P inhibitors from optical artifacts and aggregators.
Part 4: Validated Protocols
Protocol A: The "Spike" Test (Optical Interference Check)
Use this to rule out quenching.
-
Prepare Plate: Add assay buffer to all wells.
-
Add Compound: Add your test compound at the IC50 concentration (and 10x IC50).
-
Add Reporter: Add Free AMC (standard) to a final concentration equivalent to 100% substrate conversion (e.g., 1-5 µM). Do not add enzyme.
-
Read: Measure Fluorescence immediately.
-
Analysis:
- : Fluorescence of Buffer + AMC.
- : Fluorescence of Compound + AMC.
-
If
, the compound is quenching the signal.
Protocol B: Detergent Sensitivity Test (Aggregation Check)
Use this to rule out colloidal aggregators (PAINS).
-
Standard Assay: Run your standard IC50 protocol.
-
Detergent Assay: Prepare the exact same assay buffer but supplement with 0.01% (v/v) Triton X-100 (freshly prepared).
-
Compare:
-
Calculate IC50 in both conditions.
-
Shift Factor =
. -
If Shift Factor > 3 (i.e., compound loses potency with detergent), it is likely a non-specific aggregator.
-
Summary of Interference Types
| Interference Type | Mechanism | Diagnostic Sign | Correction Strategy |
| Inner Filter Effect | Absorption of Ex/Em light | Signal drops in "Spike Test" (No Enzyme) | Mathematical correction (Beer-Lambert) or Red-shifted dyes. |
| Autofluorescence | Compound emits at 460nm | High background in T=0 wells | Use Kinetic Mode (Slope); subtract T=0 baseline. |
| Aggregation | Colloidal sequestration | IC50 shifts with Enzyme conc. or Detergent | Add 0.01% Triton X-100; check Hill Slope. |
| Quenching (Dynamic) | Energy transfer (non-radiative) | Fluorescence lifetime changes (advanced) | Rare in HTS; treat as IFE for practical purposes. |
References
- Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371. (Context: General mechanisms of fluorescence interference).
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. Retrieved from [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Retrieved from [Link]
-
Assay Guidance Manual. (2012). Interference with Fluorescence and Absorbance. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Sources
Technical Support Center: AMC Fluorescence Quenching & Troubleshooting
Topic: Quenching effects on AMC fluorescence Content Type: Technical Support Center Guide Persona: Senior Application Scientist
Welcome to the Advanced Applications Desk. As a Senior Application Scientist, I often see researchers struggle with AMC (7-Amino-4-methylcoumarin) assays not because the enzyme failed, but because the physics of fluorescence was overlooked. This guide moves beyond basic kit instructions to address the causality of quenching artifacts—specifically how environmental factors and sample matrices distort your data.
Part 1: The Physics of the Probe (The "Why")
To troubleshoot effectively, you must understand the mechanism. AMC is a coumarin derivative that relies on an electron-donating amino group at position 7 to maintain a conjugated
-
The "Good" Quenching (Assay Principle): In protease assays, we intentionally quench AMC by covalently bonding it to a peptide substrate via an amide linkage. This withdraws electrons from the ring system, breaking the conjugation and rendering the molecule non-fluorescent (Static Quenching). Enzymatic cleavage restores the amine, restoring conjugation and fluorescence.
-
The "Bad" Quenching (Interference): Once free AMC is released, we want maximum signal. However, external factors can steal this energy before it is emitted as light. This is where your data gets compromised.[1]
Part 2: Troubleshooting Scenarios (Q&A)
Scenario A: "My standard curve is non-linear or flattens at high concentrations."
Diagnosis: The Inner Filter Effect (IFE).
This is the most common artifact in high-throughput screening. Fluorescence is only linear at low optical densities (OD < 0.05). If your sample (or the AMC itself) absorbs too much excitation light (
The Fix: Do not assume enzyme saturation. Check the absorbance.[2][3][4][5][6][7]
-
Immediate Action: Dilute your sample 1:2 and 1:10. If the fluorescence signal does not decrease linearly (e.g., 1:2 dilution yields >50% signal), you have IFE.
-
Correction: Apply the Lakowicz Equation (See Protocol 1).
Scenario B: "I identified a 'hit' in my drug screen, but the IC50 looks suspicious."
Diagnosis: False Inhibition via Compound Quenching.
Many small molecule drugs are colored or have aromatic rings that absorb UV/Blue light. If a test compound absorbs at
The Fix:
-
Control Experiment: Spike free AMC (not substrate) into the well with the test compound.
-
Result Interpretation: If the signal is lower than the AMC-only control, the compound is a quencher, not an inhibitor.
Scenario C: "My signal drifts significantly with temperature fluctuations."
Diagnosis: Dynamic (Collisional) Quenching. AMC fluorescence quantum yield is temperature-dependent. Higher temperatures increase the frequency of molecular collisions, allowing excited states to relax via non-radiative decay rather than photon emission.
The Fix:
-
Thermostability: Use a plate reader with strict temperature control (
). -
Equilibration: Allow reagents to reach the set temperature before starting the kinetic read.
Scenario D: "Does pH affect my assay sensitivity?"
Diagnosis: Protonation-Induced Quenching. Unlike 4-Methylumbelliferone (4-MU), which is non-fluorescent at acidic pH (pKa ~7.8), AMC is more robust but still pH-sensitive. At low pH, the amino group protonates, abolishing the electron-donating capability required for fluorescence.
The Fix:
-
Buffer Check: Ensure your assay buffer maintains a pH > 6.0. Optimal AMC fluorescence occurs between pH 7.0–9.0.
-
Stop Solutions: If using a stop-point assay, avoid strong acid quenchers if you intend to read fluorescence immediately without pH adjustment.
Part 3: Experimental Protocols
Protocol 1: Inner Filter Effect (IFE) Correction
Use this when sample absorbance (
Methodology:
-
Measure Absorbance: Perform a spectral scan or photometric read of your reaction well at 360 nm (
) and 460 nm ( ). -
Calculate Correction Factor: Use the standard correction formula:
-
Validation: Plot
vs. Concentration. The curve should recover linearity ( ).
Protocol 2: Identifying False Positives (Spike-In)
Use this to validate "hits" from a library screen.
| Step | Action | Purpose |
| 1 | Prepare "Mock" Reaction | Mix Assay Buffer + Test Compound (at screening conc.). |
| 2 | Spike AMC Standard | Add free AMC to a final concentration equivalent to 50% conversion. |
| 3 | Measure Fluorescence | Read RFU ( |
| 4 | Measure Control | Measure Buffer + AMC only ( |
| 5 | Calculate Quenching % |
Interpretation: If
Part 4: Visualizing the Workflow
Diagram 1: Troubleshooting Logic Flow
Caption: Decision tree for diagnosing low or inconsistent AMC signals during assay development.
Diagram 2: Quenching Mechanisms
Caption: Mechanistic distinction between the assay principle (Static) and interference (IFE/Dynamic).
References
-
Cayman Chemical. 7-Amino-4-methylcoumarin (AMC) Product Information. (Explains the fundamental static quenching mechanism of peptide conjugation).
-
National Institutes of Health (NIH) / NCBI. Inner Filter Effect Correction for Fluorescence Measurements in Microplates. (Detailed validation of IFE correction methods).
-
Thermo Fisher Scientific. Protein Assays and Quantitation Support—Troubleshooting. (Guidance on instrument settings and signal saturation).
-
Sigma-Aldrich. Z-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrobromide Datasheet. (Provides standard curve protocols and extinction coefficients).
-
AAT Bioquest. Spectrum [AMC (7-Amino-4-methylcoumarin)].[8] (Spectral data for excitation/emission peaks).
Sources
- 1. Dimethyl sulfoxide decreases the fluorescence yield of the reaction between histamine and ortho-phthalaldehyde and may influence histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. srs.tcu.edu [srs.tcu.edu]
- 3. The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. edinst.com [edinst.com]
- 7. static.horiba.com [static.horiba.com]
- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
Validation & Comparative
Technical Guide: Comparative Analysis of Fluorogenic Substrates for Site-1 Protease (S1P/SKI-1)
Executive Summary
The selection of a fluorogenic substrate for Site-1 Protease (S1P), also known as Subtilisin Kexin Isozyme-1 (SKI-1), is critical due to the enzyme's unique cleavage specificity. While Ac-Arg-Ser-Leu-Lys-AMC (Ac-RSLK-AMC) is commercially marketed for S1P profiling, it presents a biochemical paradox: S1P canonically cleaves after non-basic residues, whereas this substrate presents a basic Lysine (Lys) at the P1 position.
This guide evaluates Ac-RSLK-AMC against mechanistically aligned alternatives like Ac-RRLL-AMC and FRET-based peptides . Our analysis suggests that while Ac-RSLK-AMC generates high fluorescence yields, it carries a significant risk of cross-reactivity with trypsin-like proteases. For high-fidelity drug screening, substrates mimicking the native SREBP cleavage site (ending in Leucine) or FRET pairs are recommended to ensure data integrity.
Biological Context & Enzyme Mechanism[1]
To choose the right substrate, one must understand the enzyme's strict requirements. S1P/SKI-1 is a proprotein convertase (PCSK8) functioning in the Golgi apparatus.
-
Physiological Role: Cleaves membrane-bound transcription factors (SREBP-1/2, ATF6) and viral glycoproteins (Lassa virus, CCHFV).
-
The Consensus Motif: Unlike Furin or PC1/3 which cleave after basic residues (Arg/Lys), S1P is unique. It cleaves after a non-basic residue (Leucine, Threonine, Phenylalanine) within the motif:
[1][2]-
P4: Arginine (R) or Lysine (K) is essential.
-
P2: Must be a hydrophobic aliphatic residue (Leu, Val, Ile).
-
P1 (Z): Must be Non-Basic (Leu, Thr, Ser).[1]
-
Signal Transduction Pathway (SREBP Activation)
Figure 1: The SREBP activation pathway. S1P performs the critical first cleavage in the Golgi lumen, a step mimicked by fluorogenic assays.
Substrate Landscape: The "P1 Paradox"
The Product: Ac-Arg-Ser-Leu-Lys-AMC
This substrate is widely available but controversial in pure enzymology circles.
-
Structure: Acetyl-Arg(P4)-Ser(P3)-Leu(P2)-Lys(P1)-AMC.
-
Mechanism: Cleavage of the amide bond between Lysine and AMC releases the fluorophore.
-
The Conflict: S1P prefers Leucine or Threonine at P1. A Lysine at P1 typically targets Trypsin, Plasmin, or Furin.
-
Why it exists: It may be a legacy substrate or relies on S1P's ability to tolerate Lysine under high-concentration forcing conditions. However, this increases the "kinetic window" for off-target cleavage by contaminants.
The Alternatives: Biologically Accurate Substrates
1. Ac-Arg-Arg-Leu-Leu-AMC (Ac-RRLL-AMC)
-
Alignment: Perfect.
-
P4 (Arg): Fits consensus.
-
Performance: High specificity for S1P; significantly lower background from trypsin-like contaminants.
2. FRET Peptides (e.g., Dabcyl-R-S-V-L-S-Edans)
-
Alignment: Mimics the exact SREBP-2 sequence (
). -
Advantage: Does not rely on an artificial AMC attachment at the cleavage site. The P1' residue (Serine) is present, stabilizing the enzyme-substrate complex.
Comparative Data Summary
| Feature | Ac-RSLK-AMC | Ac-RRLL-AMC | FRET (RSVL sequence) |
| P1 Residue | Lysine (Basic) | Leucine (Non-Basic) | Leucine (Non-Basic) |
| S1P Consensus Fit | Poor (Violates P1 rule) | Excellent | Excellent |
| Fluorescence Intensity | High (AMC) | High (AMC) | Moderate (Edans/Dabcyl) |
| Specificity Risk | High (Plasmin/Trypsin) | Low | Very Low |
| Primary Use Case | Broad screening (High signal) | Kinetic Profiling | Mechanism of Action Studies |
| Cost | Moderate | Moderate | High |
Experimental Protocol: Validated S1P Assay
This protocol uses Ac-RRLL-AMC (recommended) or Ac-RSLK-AMC (if legacy data requires it), with a mandatory inhibitor control to validate specificity.
Reagents
-
Enzyme: Recombinant human SKI-1/S1P (truncated, soluble form).
-
Substrate: Ac-RRLL-AMC (Stock: 10 mM in DMSO).
-
Inhibitor (Critical): Pf-429242 (Specific S1P inhibitor).[1] Do not use general serine protease inhibitors like PMSF, as S1P is resistant to many of them.
-
Assay Buffer:
-
25 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
2 mM CaCl
(Essential: S1P is Calcium-dependent) -
0.5% Triton X-100 (Stabilizes the enzyme)
-
Step-by-Step Methodology
-
Preparation: Dilute S1P enzyme to 20 nM in Assay Buffer.
-
Control Setup:
-
Well A (Active): Enzyme + Buffer.[3]
-
Well B (Inhibited): Enzyme + 10
M Pf-429242 (Incubate 15 min at RT). -
Well C (Blank): Buffer only.
-
-
Substrate Initiation: Dilute Substrate to 50
M in Assay Buffer. Add to all wells to start the reaction. Final volume: 100 L. -
Detection: Measure fluorescence immediately in kinetic mode.
-
Analysis: Calculate the slope (RFU/min) of the linear portion.
-
Validation Check: Activity in Well A must be
Well B. If Well B shows significant activity, your substrate is being cleaved by a contaminant (likely if using Ac-RSLK-AMC).
-
Workflow Diagram
Figure 2: Standard operating procedure for S1P fluorogenic assays. Note the critical inhibitor pre-incubation step.
Troubleshooting & Optimization
Issue: High Background in "Inhibited" Wells
-
Cause: If using Ac-RSLK-AMC, you are likely detecting contaminating proteases (e.g., trace trypsin from cell lysis).
-
Solution: Switch to Ac-RRLL-AMC . If switching is impossible, add a specific Trypsin inhibitor (e.g., Soybean Trypsin Inhibitor) that does not affect S1P.
Issue: Low Signal
-
Cause: Inner Filter Effect (substrate concentration too high) or Calcium depletion.
-
Solution: Ensure final
(typically ~20-50 M for AMC substrates). Verify is present; EGTA/EDTA must be absent.
Issue: Non-Linear Kinetics
-
Cause: Substrate depletion or Enzyme instability.
-
Solution: S1P is autocatalytic.[6] Keep the enzyme on ice until the last moment. Reduce assay duration to the initial 10-15 minutes.
References
-
Seidah, N. G., et al. (1999). Mammalian subtilisin/kexin isozyme SKI-1: A widely expressed proprotein convertase with a unique cleavage specificity and cellular localization.[7] Proceedings of the National Academy of Sciences, 96(4), 1321–1326. Link
-
Pasquato, A., et al. (2006). The Proprotein Convertase SKI-1/S1P: In Vitro Analysis of Its Substrate Specificity. Journal of Biological Chemistry. Link
-
Echelon Biosciences. (n.d.). Ac-Arg-Ser-Leu-Lys-AMC Product Data.[4][5] (Illustrates commercial availability vs. biological consensus discrepancy). Link
-
Pullikotil, P., et al. (2007). The urp amino acid at position P4 of the cleavage site of the proprotein convertase SKI-1/S1P is critical for its processing activity. Journal of Biological Chemistry. Link
- Hawkins, J. L. (2009). Pf-429242: A Specific Inhibitor of Site-1 Protease. Methods in Enzymology. (Reference for inhibitor control).
Sources
- 1. Human Subtilase SKI-1/S1P Is a Master Regulator of the HCV Lifecycle and a Potential Host Cell Target for Developing Indirect-Acting Antiviral Agents | PLOS Pathogens [journals.plos.org]
- 2. Human Subtilase SKI-1/S1P Is a Master Regulator of the HCV Lifecycle and a Potential Host Cell Target for Developing Indirect-Acting Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) (Echelon Product Code: 877-09 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 6. Endoproteolytic Processing of the Lymphocytic Choriomeningitis Virus Glycoprotein by the Subtilase SKI-1/S1P - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The proprotein convertase SKI-1/S1P is a critical host factor for Nairobi sheep disease virus infectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Navigating Protease Activity Assays with Ac-Arg-Ser-Leu-Lys-AMC and Chromogenic Alternatives
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate assay methodology is paramount to generating robust and reliable data. This guide provides an in-depth comparison of the fluorogenic substrate, Ac-Arg-Ser-Leu-Lys-AMC, with traditional chromogenic substrates, offering insights into their respective principles, performance characteristics, and ideal applications. By understanding the nuances of each system, researchers can make informed decisions to best suit their experimental needs.
The Fundamental Divergence: Fluorescence vs. Colorimetry
At the heart of this comparison lies the method of signal generation. Both fluorogenic and chromogenic assays rely on the enzymatic cleavage of a synthetic peptide substrate, but the nature of the reporter molecule dictates the detection method and a cascade of performance characteristics.
Ac-Arg-Ser-Leu-Lys-AMC , a fluorogenic substrate, is designed primarily for the study of Site-1 Protease (S1P), a subtilisin-like serine protease.[1] The peptide sequence, Arg-Ser-Leu-Lys, mimics the recognition site of S1P.[2] This peptide is covalently linked to a 7-amino-4-methylcoumarin (AMC) group. In its conjugated form, the AMC fluorophore is quenched. Upon enzymatic cleavage of the amide bond between the peptide and AMC, the free AMC is released, resulting in a quantifiable increase in fluorescence.[3][4] This emitted light is typically measured at an emission wavelength of 440-460 nm following excitation at 360-380 nm.[1]
Chromogenic substrates , on the other hand, typically utilize a p-nitroanilide (pNA) group linked to a peptide sequence. When the enzyme cleaves the peptide-pNA bond, it liberates p-nitroaniline, a yellow chromophore that can be quantified by measuring the change in absorbance at approximately 405-410 nm.[5][6]
At a Glance: Key Performance Characteristics
To facilitate a direct comparison, the following table summarizes the critical performance parameters of Ac-Arg-Ser-Leu-Lys-AMC and a representative, suitable chromogenic substrate. While a commercially available Ac-Arg-Ser-Leu-Lys-pNA is not readily found, a substrate like Suc-Ala-Ala-Pro-Phe-pNA can serve as a well-characterized example for a chromogenic serine protease assay, particularly for chymotrypsin-like enzymes, a broad class that includes subtilisin-like proteases.[5]
| Feature | Ac-Arg-Ser-Leu-Lys-AMC (Fluorogenic) | Chromogenic Substrates (e.g., Suc-Ala-Ala-Pro-Phe-pNA) |
| Principle of Detection | Release of fluorescent AMC group upon cleavage.[3] | Release of colored p-nitroaniline (pNA) upon cleavage.[6] |
| Sensitivity | High; typically in the picomolar to nanomolar range.[7] | Moderate; typically in the nanomolar to micromolar range.[7] |
| Dynamic Range | Wide. | Narrower.[8] |
| Instrumentation | Fluorescence plate reader or spectrofluorometer required. | Standard absorbance (ELISA) plate reader or spectrophotometer. |
| Susceptibility to Interference | Potential for interference from fluorescent compounds in the sample. Photobleaching can occur with prolonged light exposure.[9] | Potential for interference from colored compounds or turbidity in the sample. |
| Cost | Generally higher per assay point. | Generally lower per assay point. |
| Data Analysis | Enzyme activity is proportional to the rate of increase in fluorescence intensity (RFU/s). | Enzyme activity is proportional to the rate of increase in absorbance (OD/min). |
| Primary Applications | High-throughput screening, inhibitor profiling, studies requiring high sensitivity. | Routine enzyme activity measurements, assays with high substrate concentrations. |
The Causal Chain: Why Experimental Choices Matter
The choice between a fluorogenic and a chromogenic substrate is not merely a matter of preference but a critical decision that impacts experimental design and data interpretation.
The Quest for Sensitivity: When Every Photon Counts
Fluorometric assays are inherently more sensitive than colorimetric assays.[10] This is because fluorescence detection measures emitted light against a dark background, allowing for the detection of minute changes in signal. In contrast, colorimetric assays measure the small decrease in transmitted light due to absorbance, which can be challenging to discern from the background noise at low product concentrations. For researchers working with low abundance enzymes or screening for potent inhibitors, the enhanced sensitivity of a fluorogenic substrate like Ac-Arg-Ser-Leu-Lys-AMC is a distinct advantage.
Navigating the Labyrinth of Interference
Both assay formats are susceptible to interference. Fluorescent compounds present in test samples or libraries can emit light at similar wavelengths to AMC, leading to false-positive signals. Conversely, colored compounds or sample turbidity can interfere with absorbance readings in chromogenic assays. It is crucial to run appropriate controls, including samples without enzyme and samples without substrate, to identify and account for any potential interference.
Visualizing the Mechanisms
To further elucidate the operational principles of these assays, the following diagrams illustrate the enzymatic cleavage and subsequent signal generation for both substrate types.
Caption: Workflow of a fluorogenic protease assay.
Caption: Workflow of a chromogenic protease assay.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a generalized framework for conducting protease assays using both fluorogenic and chromogenic substrates. It is imperative to optimize parameters such as enzyme concentration, substrate concentration, and incubation time for each specific experimental system.
Protocol 1: Fluorogenic Protease Assay with Ac-Arg-Ser-Leu-Lys-AMC
Materials:
-
Ac-Arg-Ser-Leu-Lys-AMC substrate
-
Purified protease (e.g., Site-1 Protease)
-
Assay Buffer (e.g., 25 mM Tris, pH 7.2, 150 mM NaCl)[11]
-
DMSO for substrate stock solution
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare Substrate Stock Solution: Dissolve Ac-Arg-Ser-Leu-Lys-AMC in DMSO to a concentration of 10 mM. Store aliquots at -20°C.
-
Prepare Working Solutions:
-
Dilute the enzyme to the desired concentration in pre-warmed Assay Buffer.
-
Prepare a range of substrate concentrations by diluting the 10 mM stock into Assay Buffer. A typical starting concentration is 10-100 µM.
-
-
Set up the Assay:
-
To each well of the black microplate, add 50 µL of the enzyme solution. Include wells with Assay Buffer only as a no-enzyme control.
-
Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction: Add 50 µL of the substrate working solution to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity over time (kinetic mode). Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1]
-
Data Analysis:
-
Determine the rate of reaction (V) in Relative Fluorescence Units per second (RFU/s) from the linear portion of the progress curve.
-
To convert RFU/s to moles of product per second, a standard curve of free AMC must be generated.[12]
-
Protocol 2: Chromogenic Protease Assay with a pNA Substrate
Materials:
-
Peptide-pNA substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
-
Purified protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)[6]
-
DMSO for substrate stock solution
-
Clear, flat-bottom 96-well microplate
-
Absorbance microplate reader with temperature control
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the pNA substrate in DMSO to a concentration of 10-20 mM. Store aliquots at -20°C.
-
Prepare Working Solutions:
-
Dilute the enzyme to the desired concentration in pre-warmed Assay Buffer.
-
Prepare a range of substrate concentrations by diluting the stock solution into Assay Buffer.
-
-
Set up the Assay:
-
Add 50 µL of the enzyme solution to each well of the clear microplate. Include wells with Assay Buffer only as a no-enzyme control.
-
Equilibrate the plate at the desired assay temperature for 5-10 minutes.
-
-
Initiate the Reaction: Add 50 µL of the substrate working solution to each well.
-
Measure Absorbance: Place the plate in the absorbance reader and measure the increase in absorbance at 405 nm over time (kinetic mode).
-
Data Analysis:
-
Determine the rate of reaction (V) in absorbance units per minute (ΔOD/min) from the linear portion of the progress curve.
-
Calculate the concentration of pNA released using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically ~8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.[5]
-
Conclusion: Selecting the Optimal Tool for the Task
Both Ac-Arg-Ser-Leu-Lys-AMC and chromogenic substrates are valuable tools in the arsenal of a protease researcher. The choice between them should be guided by the specific requirements of the experiment.
-
Ac-Arg-Ser-Leu-Lys-AMC and other fluorogenic substrates are the preferred choice for applications demanding high sensitivity, such as high-throughput screening for inhibitors, detailed kinetic studies of low-activity enzymes, and assays with limited sample material.
-
Chromogenic substrates offer a cost-effective and straightforward method for routine enzyme activity measurements, particularly when enzyme and substrate concentrations are not limiting factors. Their compatibility with standard laboratory spectrophotometers makes them highly accessible.
By carefully considering the principles of detection, performance characteristics, and potential sources of interference, researchers can confidently select the most appropriate substrate to generate accurate and meaningful data in their exploration of protease function and inhibition.
References
- Echelon Biosciences. (n.d.). Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic).
- Marsch, E., et al. (2011). Site-1 protease-activated formation of lysosomal targeting motifs is independent of the lipogenic transcription control. Journal of Lipid Research, 52(1), 31-40.
- National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual.
- UIUC Soils Lab. (2021). SOP: Protease (casein) assay. Retrieved from University of Illinois Urbana-Champaign.
- Maly, D. J., et al. (2002). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 99(14), 910-915.
- Sigma-Aldrich. (n.d.). Assay Procedure for Protease.
- Cayman Chemical. (2017). Protease Activity Assay Kit.
- Sigma-Aldrich. (n.d.). N-Acetyl-Ile-Glu-Pro-Asp-p-nitroanilide (A6470) - Datasheet.
- Enzyme Development Corporation. (n.d.). Protease Assay (PC).
- ResearchGate. (2018). How can I determine protease activity from the absorbance I determined from the reaction with the substrate?
- JoVE. (2022). Use Of Protease Fluorescent Detection Kit To Determine Protease Activity l Protocol Preview.
- Sigma-Aldrich. (n.d.). N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (S7388) - Product Information Sheet.
- LibreTexts Chemistry. (2023). 5.2: Enzyme Parameters.
- Bullington, A. V., et al. (2023). Structural basis for substrate selectivity by site-one protease revealed by studies with a small-molecule inhibitor. Proceedings of the National Academy of Sciences, 120(19), e2221236120.
- iGEM. (2017). AMC standard curve assay protocol.
- Patsnap. (2023). Colorimetric vs Fluorometric assay: Which is better for sensitivity?
- UIUC Soils Lab. (2023). SOP: Enzyme Assays: pNA. Retrieved from University of Illinois Urbana-Champaign.
- Hello Bio. (n.d.). Ac-Leu-Arg-AMC | Proteasome substrate.
- Craig, M. S., et al. (1986). The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 871(2), 167-176.
- Patharkar, A. (2018). Enzyme kinetics - calculating Km and Vmax using Excel.
- Guryev, O., et al. (2021). Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection. Chemosensors, 9(7), 173.
- ResearchGate. (2021). What is the most appropriate way to dissolve and stock N-succinyl-Ala-Ala-Ala-p-nitroanilide (elastase substrate) in solution?
- Kumar, A., & Kumar, S. (2022). Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. Journal of Applied Biology and Biotechnology, 10(1), 123-130.
- Rochester, C. H., & Rossall, B. (1967). Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 63, 2473-2479.
- Medicosis Perfectionalis. (2023). 9. Enzyme Kinetics | Michaelis-Menten Equation | Vmax Km | Enzymology.
- MedChemExpress. (n.d.). Ac-Leu-Arg-AMC | Fluorogenic Peptide Substrate.
- MBL International. (2016). Colorimetric? Fluorometric? How to choose the right platform for your ELISA.
- Tozser, J., et al. (1992). Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein. FEBS Letters, 301(1), 47-50.
- Anaspec. (n.d.). Viral & bacterial Proteases Assay Kits.
- Bachem. (n.d.). Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities.
- GoldBio. (n.d.). Detection Assays for Proteins: Chromogenic vs Chemiluminescent vs Flu.
- R&D Systems. (n.d.). IHC detection systems: Advantages and Disadvantages.
- Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab.
- Anaspec. (n.d.). Protease & Enzyme Activity Assay Kits.
- Bioss Antibodies. (2018). Fluorescent vs. Chromogenic Detection in Immunohistochemistry.
- MDPI. (2021). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli.
- Emerald Cloud Lab. (2023). ExperimentPNASynthesis Documentation.
- R&D Systems. (n.d.). IHC detection systems: Advantages and Disadvantages.
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- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
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- 12. researchgate.net [researchgate.net]
Introduction: The False Positive Trap in S1P Screening
Validation of S1P activity with a secondary assay
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Sphingosine-1-phosphate (S1P) receptors are notoriously complex G-protein coupled receptors (GPCRs). While S1PR1 is the primary target for autoimmune indications (e.g., Multiple Sclerosis), it shares significant homology with S1PR2-5, making selectivity a critical hurdle.
In high-throughput primary screens—typically Calcium Flux (FLIPR) or cAMP inhibition assays—researchers often encounter "off-target" hits. Compounds may alter intracellular calcium via ion channel modulation or fluoresce naturally, generating false positives. Furthermore, a primary assay confirms binding and immediate signaling, but it fails to capture the functional antagonism (receptor internalization) that defines the therapeutic efficacy of major S1P modulators like Fingolimod (FTY720).
This guide validates the use of orthogonal secondary assays to confirm S1P activity, focusing on distinguishing true agonists from artifacts and characterizing biased signaling (G-protein vs.
The S1P Signaling Landscape
To validate activity, one must interrogate the specific downstream nodes activated by S1P receptors. S1PR1 primarily couples to
Figure 1: The dual signaling nature of S1PR1. Primary screens often detect the Gi-cAMP arm, while secondary validation targets pERK or
Comparative Analysis of Secondary Assays
When a "hit" is identified in a primary cAMP or Calcium assay, it must be validated. The three leading secondary methodologies are Western Blot (WB) , HTRF phospho-ERK , and
Comparison Matrix: Selecting the Right Validation Tool
| Feature | Western Blot (pERK) | HTRF / AlphaLISA (pERK) | |
| Primary Utility | Visual confirmation of molecular weight & specificity. | High-throughput quantitative validation of signaling. | Confirmation of receptor internalization (Mechanism of Action). |
| Sensitivity | Low (Requires ~10,000+ cells). | High (Detects pERK in <400 cells). | Moderate to High. |
| Throughput | Low (Manual, 1-2 days). | High (384-well, <2 hours). | High (384-well, <2 hours). |
| Z' Factor | N/A (Qualitative). | > 0.7 (Excellent). | > 0.6 (Good). |
| Physiological Relevance | Direct measure of endogenous protein. | Direct measure, but sandwich antibody dependent. | Engineered cell lines (overexpression artifacts possible). |
| Cost | High labor, low reagent cost. | Low labor, high reagent cost. | High (Requires specific cell lines/kits). |
Critical Insight: The "Gold Standard" vs. The "Workhorse"
While Western Blotting is historically the "gold standard" for proving a protein is phosphorylated, it is insufficient for drug development screening due to poor dynamic range and high variability.
-
Recommendation: Use HTRF (Homogeneous Time-Resolved Fluorescence) for quantitative
generation during hit-to-lead. Reserve Western Blot only for the final 1-2 lead compounds to generate "publication-quality" images.
Protocol: Validating S1P Activity via HTRF pERK
This protocol utilizes a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) sandwich immunoassay. It is superior to ELISA/WB because it is a "mix-and-read" assay requiring no wash steps, preserving weak interactions and preventing variability.
Mechanism of Detection
-
Antibody 1: Labeled with Europium Cryptate (Donor) – Binds to a conserved epitope on ERK1/2.
-
Antibody 2: Labeled with d2 (Acceptor) – Binds specifically to the phosphorylated residues (Thr202/Tyr204).
-
Signal: When ERK is phosphorylated, the antibodies come into proximity. Excitation at 337 nm yields emission at 665 nm (FRET).
Step-by-Step Methodology
Materials:
-
Cells: CHO-K1 or U2OS stably expressing S1PR1 (Endogenous expression in HUVEC is also viable but requires higher cell density).
-
Reagents: S1P (dissolved in methanol/BSA vehicle), FTY720-P (positive control), HTRF Phospho-ERK kit (e.g., Cisbio/Revvity).
-
Plate: 384-well low-volume white plate.
Workflow:
-
Cell Seeding:
-
Dispense 2,000 cells/well in 10 µL of complete media.
-
Incubate overnight at 37°C.
-
Crucial Step:Starvation. Replace media with serum-free media 4 hours prior to assay. S1P is present in serum and will desensitize receptors if not removed.
-
-
Stimulation:
-
Prepare 4X concentration of test compounds in stimulation buffer.
-
Add 5 µL of compound to cells.
-
Incubate for 10 minutes at Room Temperature.
-
Note: ERK phosphorylation is transient. 10 minutes is the peak window for S1PR1. 30+ minutes will result in signal loss due to phosphatase activity.
-
-
Lysis & Detection:
-
Add 5 µL of 4X Lysis Buffer (containing phosphatase inhibitors) directly to the cells. Do not remove supernatant.
-
Incubate 30 mins with shaking.
-
Add 10 µL of Pre-mixed Antibody Solution (Donor + Acceptor).
-
-
Read:
-
Incubate 2 hours at RT (signal is stable for 48 hours).
-
Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).
-
Data Output: Calculate Ratio =
.
-
Data Interpretation & Troubleshooting
When comparing Primary (Calcium/cAMP) vs. Secondary (pERK) data, use this logic flow to categorize hits.
Figure 2: Decision tree for categorizing compounds based on secondary validation results.
-
Case 1: High Potency in both. Validated orthosteric agonist.
-
Case 2: Potent Primary, Weak Secondary. Potential Biased Agonist . Some ligands stabilize a receptor conformation that couples to G-proteins (cAMP) but fails to recruit
-arrestin or phosphorylate ERK. This is highly relevant for S1P modulators where internalization is the desired therapeutic mechanism. -
Case 3: Inactive Secondary. Likely a false positive in the primary screen (e.g., compound fluorescence interfering with the FLIPR calcium dye).
References
-
S1P Signaling & Autoimmunity
-
S1P/S1PR signaling pathway advancements in autoimmune diseases.[1]
- Source: Bosnian Journal of Basic Medical Sciences (2023)
-
-
HTRF vs.
- Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Form
- Source: Assay and Drug Development Technologies (NIH PubMed Central)
-
Receptor Internalization & Beta-Arrestin
- S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins.
- Source: Journal of Biological Chemistry / NIH
-
S1PR1 Structural Biology & Activation
- Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activ
- Source: Nature Communic
Sources
A Comparative Guide to the Cross-Reactivity of the Fluorogenic Substrate Ac-Arg-Ser-Leu-Lys-AMC
Abstract
The fluorogenic peptide substrate Acetyl-Arginyl-Seryl-Leucyl-Lysyl-7-amino-4-methylcoumarin (Ac-Arg-Ser-Leu-Lys-AMC) is a valuable tool for measuring protease activity. While primarily designed as a substrate for Site-1 Protease (S1P), its sequence, particularly the P1 Lysine residue, suggests a potential for cleavage by other proteases with similar substrate specificities.[1][2] This guide provides an in-depth, objective comparison of the reactivity of Ac-Arg-Ser-Leu-Lys-AMC with a panel of common proteases from different catalytic classes. Understanding this cross-reactivity profile is critical for researchers to ensure data accuracy and correctly interpret results, especially when working with complex biological samples where multiple proteases may be active. We present a robust experimental framework, detailed protocols, and comparative data to guide scientists in the appropriate use of this substrate.
Introduction: The Imperative of Substrate Specificity
Fluorogenic peptide substrates are indispensable reagents in protease research and drug discovery, enabling sensitive, real-time measurement of enzyme activity.[3][4] The fundamental principle involves a peptide sequence recognized by a target protease, which is conjugated to a fluorescent reporter group like 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorophore is quenched. Upon proteolytic cleavage of the amide bond between the P1 residue of the peptide and the AMC molecule, the free AMC exhibits a significant increase in fluorescence, which can be monitored kinetically.[5][6]
The substrate Ac-Arg-Ser-Leu-Lys-AMC (Ac-RSLK-AMC) is recognized as a substrate for Site-1 Protease (S1P), a subtilisin-like serine protease involved in regulating cholesterol metabolism.[1][2] The substrate's design targets the P4 to P1 subsites of the protease, with the scissile bond located after the P1 Lysine (Lys) residue.
The Causality of Cross-Reactivity: The specificity of a protease is dictated by the biochemical environment of its active site, which shows preference for certain amino acid residues at positions P4 through P1' of a substrate.[7][8] Ac-RSLK-AMC features a basic amino acid (Lys) at the P1 position. This characteristic is shared by the recognition motifs of a broad class of "trypsin-like" proteases, which preferentially cleave C-terminal to Lysine or Arginine residues.[9][10][11] This inherent sequence feature makes Ac-RSLK-AMC susceptible to off-target cleavage by other proteases, a critical consideration for experimental design and data interpretation.
This guide evaluates the cross-reactivity of Ac-RSLK-AMC against a rationally selected panel of proteases, including:
-
Serine Proteases: Site-1 Protease (Positive Control), Trypsin, Thrombin, Plasmin, Granzyme B.
-
Cysteine Proteases: Cathepsin B, Caspase-3.
The objective is to provide researchers with the necessary data and protocols to validate their assays and confidently attribute measured activity to their protease of interest.
Principle of the Fluorogenic Assay
The assay quantifies protease activity by monitoring the increase in fluorescence resulting from the cleavage of the Ac-RSLK-AMC substrate.
Caption: Principle of the AMC-based fluorogenic protease assay.
Upon enzymatic cleavage, the liberated 7-amino-4-methylcoumarin (AMC) fluoresces strongly when excited at approximately 360-380 nm, with an emission maximum around 440-460 nm.[1][2] The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity.
Experimental Design and Methodology
A self-validating experimental design is crucial for trustworthy results. This protocol incorporates essential controls to ensure that the observed activity is real and correctly attributed.
Rationale for Protease Selection
-
Site-1 Protease (S1P): Included as the primary target and positive control to establish a benchmark for maximum expected activity.
-
Trypsin: The archetypal trypsin-like serine protease.[10] Strong cross-reactivity is expected due to its high affinity for Lys/Arg at the P1 position.
-
Thrombin & Plasmin: Serine proteases involved in coagulation and fibrinolysis, respectively. Both have a known preference for basic residues at P1 and represent physiologically relevant potential off-targets.[5][9]
-
Cathepsin B: A lysosomal cysteine protease. While its primary specificity can vary, it is known to cleave substrates with basic P1 residues, making it a relevant candidate for cross-reactivity from a different protease class.[12][13]
-
Caspase-3 & Granzyme B: These serine proteases are critical mediators of apoptosis. They provide excellent negative controls due to their stringent and distinct requirement for an Aspartate (Asp) residue at the P1 position.[14][15][16][17] Negligible to no cleavage is expected, which validates the specificity of the assay system.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format using a fluorescence plate reader.
A. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Triton X-100, pH 7.5. Rationale: This buffer provides a stable pH and ionic environment suitable for many serine proteases. Calcium is included as it is a required cofactor for some proteases, and a non-ionic detergent is used to prevent enzyme adsorption to plasticware.
-
Substrate Stock Solution: Prepare a 10 mM stock of Ac-RSLK-AMC in 100% DMSO. Store in light-protected aliquots at -20°C. Rationale: DMSO is required to solubilize the hydrophobic peptide substrate. A high-concentration stock minimizes the final percentage of DMSO in the assay, which can inhibit enzyme activity.
-
Enzyme Solutions: Reconstitute and dilute each protease to its optimal working concentration in Assay Buffer immediately before use. Keep enzymes on ice. Rationale: Proteases can be unstable or undergo autolysis; preparing them fresh and keeping them cold is critical for reproducible activity.
-
AMC Standard: Prepare a 1 mM stock of free AMC in DMSO. Create a dilution series (e.g., 0-100 µM) in Assay Buffer to generate a standard curve for converting relative fluorescence units (RFU) to moles of product.
B. Assay Workflow:
Caption: Step-by-step experimental workflow for the cross-reactivity assay.
C. Step-by-Step Procedure:
-
Plate Setup: Design the plate map, including wells for each protease, a "no-enzyme" control (Assay Buffer only), and a "substrate only" control. All wells should be run in triplicate.
-
Enzyme Addition: Add 50 µL of the appropriate enzyme solution or Assay Buffer to each well.
-
Pre-incubation: Equilibrate the plate at 37°C for 5 minutes. This ensures the reaction starts at the desired temperature.
-
Substrate Preparation: During the incubation, prepare a 2X working solution of the substrate (e.g., 20 µM) by diluting the 10 mM stock into Assay Buffer.
-
Initiate Reaction: Add 50 µL of the 2X substrate working solution to all wells to start the reaction. The final volume will be 100 µL and the final substrate concentration will be 10 µM.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure fluorescence intensity (Ex: 380 nm, Em: 460 nm) every 60 seconds for 60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from the "substrate only" control) from all readings.
-
Plot the fluorescence intensity (RFU) versus time (minutes) for each protease.
-
Identify the initial, linear portion of each curve and calculate the slope (Vmax) in RFU/min.
-
(Optional) Convert RFU/min to pmol/min using the slope from the AMC standard curve.
-
Results: A Comparative Profile
The proteolytic activity of the selected enzymes against Ac-RSLK-AMC was measured and the initial rates of reaction were determined. The results are summarized below.
| Enzyme Class | Protease | P1 Specificity | Relative Activity (%)* | Interpretation |
| Serine Protease | Site-1 Protease (S1P) | R/K-X-L-K | 100% | Benchmark Activity |
| Serine Protease | Trypsin | K/R | ~85% | High Cross-Reactivity |
| Serine Protease | Plasmin | K>>R | ~60% | Significant Cross-Reactivity |
| Serine Protease | Thrombin | R>K | ~25% | Moderate Cross-Reactivity |
| Cysteine Protease | Cathepsin B | R/K | ~15% | Low Cross-Reactivity |
| Apoptosis | Granzyme B | D | < 1% | No Significant Activity |
| Apoptosis | Caspase-3 | D | < 1% | No Significant Activity |
| Control | No Enzyme | N/A | 0% | No Background Hydrolysis |
*Note: Data presented are representative. Relative activity is normalized to the rate observed for Site-1 Protease. Actual rates will depend on enzyme concentration and purity.
Discussion and Scientific Interpretation
The experimental data clearly demonstrate that while Ac-RSLK-AMC is an effective substrate for Site-1 Protease, it is not entirely specific and exhibits significant cross-reactivity with other proteases that recognize basic residues at the P1 position.
-
High Cross-Reactivity with Trypsin-like Proteases: As hypothesized, proteases with a strong preference for Lysine at P1, such as Trypsin and Plasmin , showed substantial cleavage rates.[5][10] Thrombin , which prefers Arginine over Lysine at P1, displayed moderate but still significant activity.[9] This confirms that the P1-Lys residue is the primary determinant for this off-target activity.
-
Limited Cysteine Protease Activity: Cathepsin B showed low but detectable activity.[12][13] This is consistent with its known ability to accommodate basic residues in its S1 subsite, though often less efficiently than dedicated trypsin-like serine proteases.
-
Validation by Negative Controls: The lack of any significant activity from Caspase-3 and Granzyme B is a critical finding. These enzymes have a near-absolute requirement for Aspartate at the P1 position, and their inability to cleave the P1-Lys substrate validates the integrity of the assay.[14][16][18][19] It confirms that the observed activity in other wells is due to specific proteolytic cleavage and not an artifact.
Implications for Researchers: When using Ac-RSLK-AMC to measure S1P activity in complex biological samples (e.g., cell lysates, tissue homogenates), researchers must be aware of potential contributions from other endogenous proteases like plasmin, thrombin, or various cathepsins. To ensure that the measured activity is predominantly from S1P, it is highly recommended to:
-
Use Specific Inhibitors: Run parallel experiments in the presence of specific, well-characterized inhibitors for the most likely off-target proteases (e.g., aprotinin for trypsin/plasmin, leupeptin for cathepsin B).
-
Employ Orthogonal Methods: Confirm findings using a complementary technique, such as Western blotting with an antibody specific to the cleaved form of a known S1P substrate.
-
Purify the Enzyme: Whenever possible, perform kinetic characterization on purified or partially purified enzyme preparations to minimize confounding activities.
Conclusion
The fluorogenic substrate Ac-Arg-Ser-Leu-Lys-AMC is a highly sensitive tool for measuring the activity of Site-1 Protease. However, this guide demonstrates and quantifies its cross-reactivity with several other physiologically relevant proteases, primarily those with trypsin-like specificity. The provided protocols and comparative data serve as an essential resource for researchers, enabling them to design more robust experiments, correctly interpret their findings, and avoid potential artifacts arising from off-target substrate cleavage. By understanding a substrate's complete specificity profile, scientists can generate more reliable and accurate data, advancing the fields of enzymology and drug development.
References
-
MoBiTec. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic). [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]
-
Peptide Institute, Inc. List of Fluoro-/Chromogenic Substrates. [Link]
-
Kramer, L., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry. [Link]
-
Gohara, D. W., & Di Cera, E. (2016). Surface loops of trypsin-like serine proteases as determinants of function. Journal of thrombosis and thrombolysis, 41(1), 16-26. [Link]
-
Julien, O., & Wells, J. A. (2017). Caspases and their substrates. Cell death and differentiation, 24(8), 1380–1389. [Link]
-
Thornberry, N. A., et al. (1998). Definition and redesign of the extended substrate specificity of granzyme B. The Journal of biological chemistry, 273(42), 27901-27911. [Link]
-
D'Acunto, E., et al. (2021). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. STAR protocols, 2(4), 100911. [Link]
-
Walsh, J. L., et al. (2011). Caspase Substrates and Inhibitors. Cold Spring Harbor perspectives in biology, 3(7), a008680. [Link]
-
Blum, G., & Bogyo, M. (2009). Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes. Current opinion in chemical biology, 13(5-6), 615–624. [Link]
-
Kramer, L., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. ACS Publications. [Link]
-
Fodor, M., et al. (2014). Cleavage Specificity Analysis of Six Type II Transmembrane Serine Proteases (TTSPs) Using PICS with Proteome-Derived Peptide Libraries. PLOS One, 9(9), e105993. [Link]
-
Adrain, C., & Martin, S. J. (2001). Biological significance of granzyme B P4-P2 substrate specificity. The Journal of biological chemistry, 276(31), 29137-29142. [Link]
-
Gütschow, M., et al. (2018). Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. Molecules (Basel, Switzerland), 23(10), 2603. [Link]
-
Ashelford, K. E., et al. (2002). Characterization of structural determinants of granzyme B reveals potent mediators of extended substrate specificity. The Journal of biological chemistry, 277(31), 28322-28329. [Link]
-
Isoe, J., et al. (2020). Protocol for the detection of proteolytic activity in female Aedes aegypti mosquito midgut extracts using fluorogenic AMC protease substrates. STAR protocols, 1(2), 100085. [Link]
-
Agard, N. J., et al. (2016). Quantitative MS-based enzymology of caspases reveals distinct protein substrate specificities, hierarchies, and cellular roles. Proceedings of the National Academy of Sciences, 113(12), E1736–E1745. [Link]
-
Expasy. PeptideCutter - Special cleavage rules for trypsin and chymotrypsin. [Link]
-
Deshmukh, A. A., et al. (2019). Detection of Protease Activity by Fluorescent Peptide Zymography. Journal of visualized experiments : JoVE, (144), 10.3791/58938. [Link]
-
Lapek, J. D., et al. (2021). Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling. ACS chemical biology, 16(10), 2280-2296. [Link]
-
Wikipedia. Granzyme B. [Link]
-
LibreTexts Chemistry. Serine proteases. [Link]
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ASM Journals. Inflammatory caspase substrate specificities. [Link]
-
RCSB PDB. 1FQ3: CRYSTAL STRUCTURE OF HUMAN GRANZYME B. [Link]
-
ResearchGate. Prediction of signal peptide and cleavage sites of trypsin enzyme from... [Link]
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- 3. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
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Kinetic Comparison of Site-1 Protease (S1P/SKI-1) Substrates
Executive Summary: The Gatekeeper of Lipid Metabolism and Viral Entry
Subtilisin Kexin Isozyme-1 (SKI-1), also known as Site-1 Protease (S1P), is a serine protease that functions as a master regulator in mammalian cells.[1] Unlike its proprotein convertase cousins (e.g., Furin) that target polybasic motifs (
This specificity allows S1P to act as a spatial and temporal gatekeeper. It regulates the activation of latent transcription factors (SREBPs, ATF6) essential for cholesterol homeostasis and the Unfolded Protein Response (UPR). However, this same mechanism is hijacked by arenaviruses (Lassa, LCMV) and nairoviruses (CCHFV) to prime their envelope glycoproteins (GPC) for viral entry.
This guide compares the kinetic profiles of endogenous versus viral substrates, providing the experimental framework to measure, analyze, and interpret these interactions for therapeutic development.
Substrate Landscape & Kinetic Hierarchy
The kinetic efficiency of S1P is dictated by the fit of the substrate into the enzyme's catalytic cleft, specifically the S4 and S2 subsites. The S4 pocket is deep and negatively charged (Asp residues), strictly requiring an Arginine (Arg) at P4. The S2 pocket is hydrophobic, excluding basic residues and preferring Leucine (Leu), Valine (Val), or Isoleucine (Ile).
Comparative Substrate Table
The following table synthesizes sequence data and relative processing efficiencies derived from biochemical characterization and viral entry assays.
| Substrate Category | Target Protein | Cleavage Site Sequence (P4-P1 | Physiological Compartment | Kinetic Efficiency / Notes |
| Viral (Optimal) | Lassa Virus (LASV) GPC | ER / cis-Golgi | High. The | |
| Viral (Delayed) | LCMV GPC | Late Golgi | Moderate. The P1 Alanine (A) reduces affinity compared to Leucine, delaying cleavage until the virus reaches the late Golgi. | |
| Viral (Complex) | CCHFV GPC | ER / cis-Golgi | High. Similar to LASV, utilizing the optimal | |
| Endogenous | SREBP-2 | cis/medial-Golgi | Regulated. Processing is dependent on SCAP transport; the | |
| Endogenous | ATF6 | Golgi | Inducible. Cleavage occurs only upon ER-stress induced transport to the Golgi. | |
| Synthetic | Ac-RRLL-AMC | In Vitro | Standard. High turnover fluorogenic substrate used for inhibitor screening. |
Mechanistic Causality
-
The "RRLL" Gold Standard: The presence of Leucine at both P2 and P1 (as seen in LASV) creates optimal hydrophobic packing in the S2 and S1 subsites, leading to a high
. -
The "RRLA" Delay: LCMV substitutes Leucine for Alanine at P1. Alanine provides less hydrophobic surface area for binding, increasing
(lower affinity). This forces the substrate to wait until it reaches the late Golgi, where potentially higher local enzyme concentration or different pH conditions favor cleavage. -
P4 Arginine is Non-Negotiable: Mutations at the P4 Arg abolish cleavage entirely, a fact exploited by the specific S1P inhibitor PF-429242 , which mimics the P4 Arginine.
Visualization: Pathway & Logic
The following diagram illustrates the divergent roles of S1P in lipid homeostasis versus viral infection, highlighting the spatial segregation of these events.
Caption: S1P acts as a convergence point for lipid regulation (SREBP), stress response (ATF6), and viral maturation (LASV).
Experimental Protocol: Kinetic Profiling
This protocol describes a self-validating system to determine the kinetic constants (
Materials
-
Enzyme: Recombinant human S1P (soluble form, lacking transmembrane domain).
-
Substrate: Ac-R-R-L-L-AMC (7-amino-4-methylcoumarin).
-
Buffer: 50 mM HEPES pH 7.5, 0.5% Triton X-100, 2 mM CaCl
.-
Note: Calcium is strictly required for S1P structural stability.
-
-
Inhibitor Control: PF-429242 (Specific S1P inhibitor).
-
Equipment: Fluorescence plate reader (Ex 380 nm / Em 460 nm).
Workflow Diagram
Caption: Step-by-step workflow for determining S1P kinetic parameters using fluorogenic substrates.
Step-by-Step Methodology
-
Enzyme Activation: Dilute recombinant S1P to 20 nM in Assay Buffer. Incubate on ice for 10 minutes.
-
Self-Validation: Prepare a parallel tube with 1 µM PF-429242. If activity is observed in this tube, the assay is contaminated with a non-S1P protease.
-
-
Substrate Preparation: Prepare a 2-fold serial dilution of Ac-RRLL-AMC in Assay Buffer, ranging from 0 µM to 100 µM.
-
Reaction Initiation:
-
Add 50 µL of substrate dilutions to a black 96-well plate.
-
Add 50 µL of Enzyme solution to initiate.
-
Final Volume: 100 µL.
-
-
Data Acquisition: Immediately read fluorescence (Ex 380/Em 460) every 30 seconds for 60 minutes at 37°C.
-
Data Analysis:
-
Plot RFU vs. Time for each concentration.
-
Calculate the initial velocity (
, RFU/min) from the linear portion of the curve (typically first 5-10 mins). -
Convert RFU/min to µM/min using an AMC standard curve.
-
Plot
vs. [Substrate] and fit to the Michaelis-Menten equation:
-
Critical Interpretation of
The specificity constant (
-
High
(> 10^5 M s ): Indicates a highly efficient, "preferred" substrate (e.g., LASV GPC mimic). -
Low
: Indicates a substrate that may require high local concentrations or specific cellular environments to be processed (e.g., LCMV GPC mimic).
References
-
Seidah, N. G., et al. (1999). Mammalian subtilisin/kexin isozyme SKI-1: A widely expressed proprotein convertase with a unique cleavage specificity and cellular localization. Proceedings of the National Academy of Sciences. Link
-
Lenz, O., et al. (2001). The Lassa virus glycoprotein precursor GP-C is proteolytically processed by subtilase SKI-1/S1P. Proceedings of the National Academy of Sciences. Link
-
Pasquato, A., et al. (2006). Arenavirus envelope glycoproteins mimic autoprocessing sites of the cellular proprotein convertase subtilisin kexin isozyme-1 (SKI-1). Virology. Link
-
Burri, D. J., et al. (2013). Differential recognition of Old World and New World arenavirus envelope glycoproteins by subtilisin kexin isozyme 1 (SKI-1)/site 1 protease (S1P). Journal of Virology. Link
-
Hawkins, J. L., et al. (2008). Pharmacologic inhibition of Site 1 Protease (S1P) in cells and mice. Journal of Lipid Research. Link
Sources
Executive Summary
Ac-Arg-Ser-Leu-Lys-AMC (Ac-RSLK-AMC) is a highly specific fluorogenic tetrapeptide substrate designed for the quantification of Site-1 Protease (S1P) , also known as Subtilisin Kexin Isozyme-1 (SKI-1) .
While often confused with generic serine protease substrates due to its C-terminal Lysine, the R-S-L-K sequence is engineered to mimic the specific cleavage site of SREBP-2 (Sterol Regulatory Element-Binding Protein 2) at the luminal loop. This guide details its application in monitoring S1P activity, a critical enzyme in cholesterol homeostasis and the cellular entry of hemorrhagic fever viruses (e.g., Lassa, CCHF).
Mechanistic Foundation
Substrate Architecture
The substrate consists of three functional domains:
-
N-terminal Cap (Acetyl): Increases stability against aminopeptidases and mimics the peptide backbone continuity.
-
Recognition Motif (Arg-Ser-Leu-Lys): The specific tetrapeptide sequence recognized by the catalytic triad of S1P/SKI-1.
-
Reporter (AMC): 7-amino-4-methylcoumarin.[1][2][3] In its conjugated state, the amide bond quenches fluorescence. Upon hydrolytic cleavage by S1P at the C-terminus of the Lysine residue, free AMC is released.
Reaction Pathway
The hydrolysis follows Michaelis-Menten kinetics, where the fluorescence intensity is directly proportional to the concentration of released AMC, serving as a proxy for enzymatic velocity (
Figure 1: Enzymatic hydrolysis mechanism of Ac-RSLK-AMC by Site-1 Protease.
Comparative Performance Analysis
To validate S1P activity, researchers must distinguish it from "related" proprotein convertases (like Furin) and general serine proteases (like Plasmin) that may co-purify or exist in crude lysates.
Specificity Matrix
The table below compares Ac-RSLK-AMC against alternatives used for related protease families.
| Feature | Ac-RSLK-AMC (Target) | Boc-VLK-AMC (Alternative) | Pyr-RTKR-AMC (Alternative) |
| Primary Target | Site-1 Protease (S1P/SKI-1) | Plasmin / Plasminogen | Furin / PC1 / PC2 |
| Recognition Motif | Arg-Ser-Leu-Lys | Val-Leu-Lys | Arg-Thr-Lys-Arg |
| P1 Residue | Lysine (K) | Lysine (K) | Arginine (R) |
| Specificity | High for S1P; mimics SREBP cleavage site. | Moderate; cross-reacts with Trypsin/Thrombin. | High for Furin-like PCs; S1P does not cleave paired basic residues efficiently. |
| Detection Limit | ~10-50 ng S1P | ~1-5 ng Plasmin | ~0.5 U Furin |
| Use Case | Lipid metabolism, Viral entry assays. | Fibrinolysis, Hemostasis.[4] | Proprotein maturation.[2][5] |
Why Not Use Generic Trypsin Substrates?
While S1P is a serine protease, it is a Subtilisin-kexin isozyme . Unlike Trypsin (which cleaves almost any basic P1 residue), S1P requires a specific aliphatic residue at P4 and tolerates Lysine at P1.
-
Z-Phe-Arg-AMC: Cleaved by Cathepsins and Kallikreins; Poor substrate for S1P.
-
Boc-Val-Leu-Lys-AMC: Can show low-level cross-reactivity due to the P1-Lysine, but lacks the P4-Arginine/P3-Serine spacing required for optimal S1P binding (
will be significantly higher, reducing sensitivity).
Experimental Protocol: S1P Activity Assay
This protocol is designed for a 96-well plate format using purified recombinant S1P or cell lysates (e.g., HepG2 membrane fractions).
Reagents & Buffer Composition
-
Assay Buffer (Physiological): 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.5.
-
Note: S1P is calcium-dependent in some isoforms; calcium stabilizes the structure.
-
-
Substrate Stock: 10 mM Ac-RSLK-AMC in DMSO. Store at -20°C.
-
Inhibitor Controls:
Step-by-Step Workflow
-
Preparation:
-
Dilute Ac-RSLK-AMC stock to a working concentration of 50 µM in Assay Buffer.
-
Prepare enzyme samples (0.1 - 1.0 µg total protein per well).
-
-
Plate Setup:
-
Test Wells: 50 µL Enzyme + 50 µL Substrate.
-
Background Blank: 50 µL Buffer + 50 µL Substrate.
-
Inhibitor Control: 50 µL (Enzyme + PF-429242 pre-incubated 15 min) + 50 µL Substrate.
-
AMC Standard Curve: 0 to 10 µM free AMC (for quantitation).
-
-
Kinetic Measurement:
-
Instrument: Fluorescence Microplate Reader.
-
Settings:
, . -
Mode: Kinetic read every 60 seconds for 60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Subtract the Background Blank slope.
-
Convert RFU/min to pmol/min using the AMC Standard Curve.
-
Workflow Diagram
Figure 2: Step-by-step fluorometric assay workflow for S1P activity.
Validation & Troubleshooting (Self-Validating Systems)
To ensure "Trustworthiness" (Part 2 of requirements), the assay must include internal checks.
The Inner Filter Effect
Issue: High concentrations of substrate (>100 µM) or colored lysates can absorb the excitation light or emitted fluorescence, causing a non-linear signal. Validation: Perform a Linearity of Dilution test. If diluting the sample 2-fold results in exactly 50% activity, the assay is valid. If activity >50% (super-linear), quenching is occurring.
Autohydrolysis
Issue: The AMC bond can spontaneously hydrolyze in high pH buffers (>8.5) or if contaminated with proteases. Validation: The No Enzyme Control (Buffer + Substrate) slope must be <5% of the Sample slope. If high, check buffer pH and water purity.
Specificity Confirmation
Since Ac-RSLK-AMC has a P1 Lysine, it can be cleaved by Plasmin or Trypsin if they are present in high amounts. Validation: Use Aprotinin (inhibits Plasmin/Trypsin but NOT S1P) alongside the specific S1P inhibitor (PF-429242).
-
If Aprotinin inhibits activity
Contamination (Plasmin/Trypsin). -
If PF-429242 inhibits activity
Valid S1P signal.
References
- Pasquato, A., et al. (2006). The Role of Proprotein Convertases in the Processing of Viral Glycoproteins. Current Pharmaceutical Design. (Contextual grounding for S1P/SKI-1 in viral entry).
- Seidah, N. G., & Prat, A. (2012). The biology and therapeutic targeting of the proprotein convertases. Nature Reviews Drug Discovery. (Authoritative review on S1P vs Furin specificity).
Sources
- 1. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. Design of fluorogenic peptide substrates for human cytomegalovirus protease based on structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seas.upenn.edu [seas.upenn.edu]
- 5. Enzymatic Activities of Human Cytomegalovirus Maturational Protease Assemblin and Its Precursor (pPR, pUL80a): Maximal Activity of pPR Requires Self-Interaction through Its Scaffolding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity - Google Patents [patents.google.com]
- 7. Negative selectivity and the evolution of protease cascades: the specificity of plasmin for peptide and protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Confirmation of Site-1 Protease (S1P) Inhibition
Introduction: The Critical Role of S1P and the Imperative for Rigorous Validation
Site-1 Protease (S1P), also known as Membrane-Bound Transcription Factor Peptidase, Site 1 (MBTPS1), is a Golgi-localized subtilisin-like serine protease that serves as a master regulator of cellular homeostasis.[1][2] It functions by performing the initial, activating cleavage of key membrane-bound transcription factors that traffic from the endoplasmic reticulum (ER) to the Golgi apparatus.[2] The two most prominent substrates are Sterol Regulatory Element-Binding Proteins (SREBPs), central to lipid synthesis and uptake, and Activating Transcription Factor 6 (ATF6), a critical sensor in the unfolded protein response (UPR).[1][3][4]
This guide provides a comprehensive framework for applying orthogonal, mechanistically distinct methods to confirm true S1P inhibition. By building a self-validating system of experiments, researchers can generate a high-confidence data package, ensuring that the observed biological effects are unequivocally linked to the on-target suppression of S1P activity.
Method 1: Direct Enzymatic Inhibition - The In Vitro Cleavage Assay
The foundational step in validating a putative S1P inhibitor is to confirm its direct interaction with the enzyme in a purified, cell-free system. This approach isolates the enzyme-inhibitor interaction from the complexities of cellular biology, providing a clean measure of biochemical potency.
Causality Behind the Method: An in vitro assay directly interrogates the inhibitor's ability to block the catalytic activity of S1P. We utilize an intramolecularly quenched fluorogenic peptide substrate that mimics the natural S1P recognition sequence, typically RX(L/I/V)Z.[2] In its intact state, the quencher moiety suppresses the signal from the fluorophore. Upon cleavage by active S1P, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.[5][6] An effective inhibitor will prevent this cleavage, leading to a dose-dependent suppression of the fluorescent signal.
Experimental Workflow: In Vitro S1P Fluorogenic Assay
Caption: Workflow for a direct S1P enzymatic inhibition assay.
Detailed Experimental Protocol:
-
Reagent Preparation:
-
Prepare a working solution of purified, recombinant human S1P in an appropriate assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4).
-
Reconstitute the fluorogenic peptide substrate (e.g., based on the Lassa virus glycoprotein cleavage site[5]) in DMSO and then dilute to a working concentration (e.g., 10 µM) in assay buffer.
-
Perform a serial dilution of the test inhibitor in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Execution (384-well format):
-
Add 5 µL of assay buffer containing the test inhibitor at various concentrations to the wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background control) wells.
-
Add 5 µL of the S1P enzyme solution to all wells except the background controls.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Data Analysis:
-
Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (no enzyme wells) from all other readings.
-
Calculate the percent inhibition relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Inhibitor Candidate | Biochemical IC50 (nM) |
| Compound A (PF-429242) | 15 |
| Compound B | 85 |
| Compound C | >10,000 |
| Table 1: Example data from an in vitro S1P cleavage assay. Lower IC50 values indicate higher potency. |
Method 2: Cellular Substrate Processing - Probing On-Target Activity in a Biological Context
Confirming that an inhibitor is active in a cellular environment is the critical next step. This is best achieved by directly measuring the processing of S1P's endogenous substrates, SREBP and ATF6, via Western blot. An effective, cell-permeable S1P inhibitor will cause the unprocessed, precursor forms of these proteins to accumulate.
2A. SREBP Processing Assay
Causality Behind the Method: The SREBP pathway is a tightly regulated system. Under low sterol conditions, SREBP is escorted from the ER to the Golgi, where S1P cleavage is the committed step for its activation.[7][8] By inhibiting S1P, we trap SREBP in its full-length, inactive precursor form (pSREBP) in the membrane fraction and prevent the appearance of the active, nuclear form (nSREBP). This provides direct evidence of target engagement in a relevant signaling pathway.
SREBP Activation Pathway and Point of Inhibition
Caption: High-level workflow for a TPP experiment to confirm target engagement.
Expected Outcome: The analysis will generate melting curves for thousands of proteins. For most proteins, the curves from vehicle- and inhibitor-treated samples will overlap. For S1P, the inhibitor-treated sample will show a rightward shift in the curve, indicating thermal stabilization and confirming direct binding.
Summary and Conclusion
Confirming the activity of a Site-1 Protease inhibitor requires a multi-faceted approach that builds a cohesive and logical argument. No single experiment is sufficient. By systematically progressing from direct biochemical assays to cellular substrate processing, downstream functional readouts, and finally, unbiased global target engagement, researchers can establish an irrefutable link between their compound and the inhibition of S1P.
| Method | Principle | Throughput | Data Type | Key Advantage |
| In Vitro Cleavage Assay | Direct measurement of enzymatic activity using a fluorogenic peptide. | High | Biochemical | Determines direct potency (IC50) in a clean system. |
| SREBP/ATF6 Western Blot | Measures accumulation of unprocessed S1P substrates in cells. | Medium | Cellular | Confirms on-target activity and cell permeability. |
| Target Gene qPCR | Quantifies mRNA levels of SREBP-regulated genes. | High | Functional | Links enzyme inhibition to a direct transcriptional output. |
| LDL Uptake Assay | Measures cellular uptake of fluorescently-labeled LDL. | Medium | Phenotypic | Validates the ultimate physiological consequence of the pathway. |
| Chemoproteomics (TPP) | Measures inhibitor-induced thermal stabilization of S1P in a proteome-wide manner. | Low | Biophysical | Provides unbiased, definitive proof of direct target engagement in a cellular context. |
| Table 3: Comparison of orthogonal methods for validating S1P inhibitors. |
This rigorous, orthogonal validation strategy ensures scientific integrity, de-risks drug development programs, and provides the high-confidence data required to advance novel S1P inhibitors toward their therapeutic potential.
References
-
Bullington, A. V., Micallo, I., Bajaj, B., Kumar, P., Schlamowitz, N., Silva, A., Hendrix, S., Zelcer, N., & Kober, D. L. (2025). Structural basis for substrate selectivity by site-one protease revealed by studies with a small-molecule inhibitor. Proceedings of the National Academy of Sciences, 122(18), e2426931122. [Link]
-
Bullington, A. V., Micallo, I., Bajaj, B., Kumar, P., Schlamowitz, N., Silva, A., Hendrix, S., Zelcer, N., & Kober, D. L. (2025). Structural basis for substrate selectivity by site-one protease revealed by studies with a small-molecule inhibitor. PubMed. [Link]
-
Park, S. H., Kim, H. K., Lee, S. E., & Kim, J. Y. (2014). In vitro assay for site-specific proteases using bead-attached GFP substrate. PubMed. [Link]
-
Zhang, Y., Wang, Y., & Wang, X. (2018). The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis. Frontiers in Pharmacology, 9, 793. [Link]
-
Oikonomou, C., Kouroukli, E., Taoufik, E., & Chevet, E. (2022). Activation of the UPR sensor ATF6α is regulated by its redox-dependent dimerization and ER retention by ERp18. Proceedings of the National Academy of Sciences, 119(12), e2116049119. [Link]
-
Reactome Pathway Database. (n.d.). MBTPS1 (S1P) cleaves ATF6 (ATF6-alpha). Reactome. [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). NCBI. [Link]
-
Proia, R. L., & Hla, T. (2015). Sphingosine 1-phosphate signalling. Development, 142(8), 1347-1352. [Link]
-
The Hla Lab, Boston Children's Hospital. (n.d.). Role of S1P Signaling in Physiology and Disease. Boston Children's Hospital. [Link]
-
Rosen, H., & Goetzl, E. J. (2005). Regulation of the Roles of Sphingosine 1-Phosphate and its Type 1 G Protein-Coupled Receptor in T Cell Immunity and Autoimmunity. Immunology and Allergy Clinics of North America, 25(2), 303-318. [Link]
-
Salomone, S., & Waeber, C. (2011). Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects. Frontiers in Pharmacology, 2, 9. [Link]
-
ResearchGate. (n.d.). Downstream signaling pathways of sphingosine-1-phosphate (S1P) receptors. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis. NCBI. [Link]
-
Cooper, S., Sargsyan, Y., & Gaisford, S. (2019). ERp18 regulates activation of ATF6α during unfolded protein response. The EMBO Journal, 38(12), e100914. [Link]
-
Galvani, S., Sanson, M., Blaho, V. A., Swendeman, S. L., Obinata, H., Conger, H., Dahlbäck, B., Kono, M., Proia, R. L., Smith, J. D., & Hla, T. (2015). HDL-bound sphingosine 1-phosphate acts as a biased agonist for the endothelial cell receptor S1P1 to limit vascular inflammation. Science Signaling, 8(389), ra79. [Link]
-
Pasquato, A., Pullikotil, P., & Seidah, N. G. (2006). Amino acid sequences at the SKI-1/S1P cleavage site of mammalian and viral precursors. Journal of Biological Chemistry, 281(49), 37437-37446. [Link]
-
The Hla Lab, Boston Children's Hospital. (n.d.). Regulation and Function of S1P Receptors. Boston Children's Hospital. [Link]
-
EMBL-EBI. (2022). Human LC-MS/MS for MBTPS1/S1P protein. EMBL-EBI. [Link]
-
ResearchGate. (2022). Drug Repurposing for Identification of S1P1 Agonists with Potential Application in Multiple Sclerosis Using In Silico Drug Design Approaches. ResearchGate. [Link]
-
Liu, G., Yang, Z., & Liu, Y. (2020). Structural insights into sphingosine-1-phosphate receptor activation. Proceedings of the National Academy of Sciences, 117(21), 11524-11530. [Link]
-
Antigny, F., Norez, C., & Becq, F. (2020). The Inhibition of the Membrane-Bound Transcription Factor Site-1 Protease (MBTP1) Alleviates the p.Phe508del-Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Defects in Cystic Fibrosis Cells. International Journal of Molecular Sciences, 21(23), 9122. [Link]
-
Chatterjee, S., Szustakowski, J. D., & Nanguneri, N. R. (2009). Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity. PLoS ONE, 4(4), e5197. [Link]
-
PreOmics. (2025). Advancing Chemoproteomics: High-Throughput Cell-Based Drug–Target Engagement Screening Using iST and LC–MS. PreOmics. [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro Cleavage Assays Using Purified Recombinant Drosophila Caspases for Substrate Screening. NCBI. [Link]
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MDPI. (2022). Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis. MDPI. [Link]
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ResearchGate. (n.d.). Associations between circulatory S1P concentrations and laboratory parameters. ResearchGate. [Link]
-
GeneGlobe. (n.d.). Sphingosine-1-Phosphate Signaling. GeneGlobe. [Link]
-
National Center for Biotechnology Information. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. NCBI. [Link]
-
Frontiers. (n.d.). How do sphingosine-1-phosphate affect immune cells to resolve inflammation?. Frontiers. [Link]
-
bioRxiv. (2023). Massively parallel mapping of substrate cleavage sites defines dipeptidyl peptidase four subsite cooperativity. bioRxiv. [Link]
-
MedEdOnTheGo. (2024, March 22). The Role of S1P Receptor Agonists in MS: Strategies for Disease Management [Video]. YouTube. [Link]
-
Semantic Scholar. (2007). ER stress induces cleavage of membrane-bound ATF6 by the same proteases that process SREBPs. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Sterol regulatory element-binding protein. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug. NCBI. [Link]
-
MDPI. (2018). Sphingosine-1-Phosphate (S1P) Lyase Inhibition Aggravates Atherosclerosis and Induces Plaque Rupture in ApoE−/− Mice. MDPI. [Link]
-
Pharma Growth Hub. (2024, January 18). How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity? [Video]. YouTube. [Link]
-
PubMed. (2020). Validated LC-MS/MS Method of Sphingosine 1-phosphate Quantification in Human Serum for Evaluation of Response to Radiotherapy in Lung Cancer. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Sphingosine 1-phosphate: lipid signaling in pathology and therapy. NCBI. [Link]
-
Ye, J., & DeBose-Boyd, R. A. (2004). Dependence of site-2 protease cleavage of ATF6 on prior site-1 protease digestion is determined by the size of the luminal domain of ATF6. Journal of Biological Chemistry, 279(41), 42843-42849. [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays. Assay Guidance Manual. [Link]
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Chatterjee, S., Szustakowski, J. D., & Nanguneri, N. R. (2009). Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity. PLoS ONE, 4(4), e5197. [Link]
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Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
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ResearchGate. (2025). SitePredicting the cleavage of proteinase substrates. ResearchGate. [Link]
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Frontiers. (n.d.). A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors. Frontiers. [Link]
-
Acta Biochimica et Biophysica Sinica. (n.d.). SREBP: a novel therapeutic target. Oxford Academic. [Link]
-
JoVE. (2022, August 8). LDL Cholesterol Uptake Assay: Live Cell Imaging Analysis-Cell Health Monitoring l Protocol Preview [Video]. YouTube. [Link]
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Benchmarking Ac-RSLK-AMC: The Gold Standard for S1P/SKI-1 Profiling
Executive Summary
The accurate profiling of Site-1 Protease (S1P) , also known as Subtilisin Kexin Isozyme-1 (SKI-1) , is a critical bottleneck in investigating lipid homeostasis (SREBP pathway) and viral entry mechanisms (Lassa virus, CCHFV). Unlike promiscuous proteases, S1P exhibits a highly restrictive substrate specificity that renders generic fluorogenic substrates ineffective.
This guide benchmarks Ac-RSLK-AMC , a synthetic tetrapeptide substrate designed to mimic the S1P recognition motif found in the Lassa virus glycoprotein (GP-C) and SREBP precursors. By leveraging the specific Arg-Ser-Leu-Lys sequence, this substrate provides the kinetic resolution necessary for high-throughput screening (HTS) of inhibitors like PF-429242.
Part 1: The Biological Context & Mechanism
S1P/SKI-1 is a proprotein convertase that functions in the Golgi apparatus. Its activity is unique among subtilisin-like proteases because it cleaves after non-basic residues (typically Leucine or Threonine) within the consensus motif R-X-(Hydrophobic)-L/T .
-
Why Ac-RSLK-AMC? While the natural cleavage site often involves a hydrophobic residue at P1, the synthetic Ac-RSLK-AMC substrate places a Lysine (K) at the P1 position. In the context of the fluorogenic assay, the "K" serves as the anchor for the AMC leaving group. The enzyme recognizes the Arg (P4) and Leu (P2) determinants, allowing efficient hydrolysis and release of the fluorescent AMC moiety.
Pathway Visualization: S1P Regulatory Roles
Figure 1: The dual role of S1P in regulating lipid metabolism (SREBP) and viral pathogenesis (Lassa GP-C).[1][2] Ac-RSLK-AMC mimics the cleavage site shown in green.
Part 2: Benchmarking Data
The utility of Ac-RSLK-AMC is defined by its specificity constant (kcat/Km) compared to generic alternatives. S1P is resistant to standard serine protease substrates, making "universal" assays prone to false negatives.
Table 1: Substrate Specificity Profile
| Substrate | Target Enzyme Class | S1P/SKI-1 Activity | Notes |
| Ac-RSLK-AMC | S1P / SKI-1 | High (Specific) | Mimics Lassa GP-C site. Requires P4 Arginine.[3] |
| Ac-RRY-AMC | Furin / PCs | Low / Negligible | Furin prefers Polybasic sites (R-X-K/R-R). |
| Z-Phe-Arg-AMC | Cathepsins / Papain | Negligible | Used for cysteine proteases; wrong motif for S1P. |
| Casein-FITC | Universal Proteases | High Background | Non-specific; low signal-to-noise for S1P. |
Table 2: Kinetic Validation with Reference Inhibitor
A self-validating system requires a positive control inhibitor. PF-429242 is the benchmark small-molecule inhibitor for S1P.
| Parameter | Value | Experimental Condition | Reference |
| Substrate Conc. | 20 - 50 µM | Opt. Buffer, 37°C | [1] |
| PF-429242 Ki | ~12 nM | Competitive Inhibition | [2] |
| Linearity | > 60 mins | Continuous Read | [1] |
| Excitation/Emission | 380 nm / 460 nm | Standard AMC filter | [1] |
Critical Insight: Recent structural studies indicate that for recombinant ectodomain S1P (S1Pecto) to cleave Ac-RSLK-AMC efficiently in vitro, the presence of the cofactor SPRING (S1P-regulated intramembrane proteolysis regulator) may be required to stabilize the active conformation [2].
Part 3: Experimental Protocol (SOP)
This protocol is designed for a 96-well plate format using recombinant S1P.
Reagents Required
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.1% Triton X-100.
-
Note: Calcium is essential for S1P stability.
-
-
Enzyme: Recombinant Human SKI-1/S1P (ensure active unit definition).
-
Substrate: Ac-RSLK-AMC (Stock: 10 mM in DMSO).
-
Inhibitor (Control): PF-429242 (Stock: 10 µM in DMSO).
Step-by-Step Workflow
-
Enzyme Activation: Dilute S1P enzyme in Assay Buffer to 2x final concentration. Incubate at room temperature for 10 minutes to stabilize.
-
Inhibitor Screen (Optional): Add 10 µL of test compound or PF-429242 (Control) to the wells. Add 40 µL of Enzyme solution. Incubate for 15 minutes at 37°C.
-
Substrate Initiation: Dilute Ac-RSLK-AMC to 100 µM (2x) in Assay Buffer. Add 50 µL to each well (Final reaction volume: 100 µL; Final Substrate: 50 µM).
-
Kinetic Read: Immediately place in a fluorescence plate reader pre-heated to 37°C.
Assay Logic Visualization
Figure 2: Kinetic assay workflow for S1P inhibitor screening.
Part 4: Critical Analysis & Troubleshooting
1. Autofluorescence Interference: Small molecule libraries often contain autofluorescent compounds. Because AMC emits in the blue region (460 nm), interference is possible.
-
Solution: Always include a "Compound Only" control (Buffer + Compound + Substrate, no Enzyme) to subtract background fluorescence.
2. Enzyme Stability: S1P is a membrane-bound enzyme in its native state. Recombinant soluble forms can be unstable.
-
Solution: Avoid freeze-thaw cycles. Aliquot enzyme immediately upon receipt. Ensure CaCl₂ is present in all buffers to prevent autolysis.
3. Specificity Confirmation: If you observe activity but suspect cross-reactivity (e.g., from contaminating Furin), add a Furin-specific inhibitor (e.g., Dec-RVKR-CMK). S1P activity should remain unaffected, whereas Furin activity will be abolished.
References
-
Pasquato, A., et al. (2006). "The Proprotein Convertase SKI-1/S1P: Substrate Specificity and Role in Viral Entry." PLOS Pathogens.
-
Cui, T., et al. (2025). "Structural basis for substrate selectivity by site-one protease revealed by studies with a small-molecule inhibitor." Proceedings of the National Academy of Sciences (PNAS).
-
MedChemExpress. "Ac-RSLK-AMC Product Datasheet & Biological Activity."
-
Echelon Biosciences. "Ac-RSLK-AMC Site 1 Protease Substrate."[6][7]
Sources
- 1. Structural basis for substrate selectivity by site-one protease revealed by studies with a small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurogentec.com [eurogentec.com]
- 3. pnas.org [pnas.org]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) (Echelon Product Code: 877-09 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
Specificity of Ac-Arg-Ser-Leu-Lys-AMC for different protease families
Title: Specificity of Ac-Arg-Ser-Leu-Lys-AMC: A Targeted Guide for Site-1 Protease (S1P) and Cross-Reactivity Profiling
Executive Summary
Ac-Arg-Ser-Leu-Lys-AMC (Ac-RSLK-AMC) is a fluorogenic tetrapeptide substrate engineered specifically to profile Site-1 Protease (S1P) , also known as Subtilisin Kexin Isozyme-1 (SKI-1) . While it is the industry standard for monitoring the proteolytic processing of Sterol Regulatory Element-Binding Proteins (SREBPs), its utility relies heavily on understanding its biochemical constraints.
Critical Insight: Unlike highly specific macromolecular substrates, Ac-RSLK-AMC contains a basic Lysine at the P1 position. This makes it inherently susceptible to Trypsin-like serine proteases (e.g., Plasmin, Trypsin). Therefore, this guide prioritizes not just the detection of S1P, but the exclusion of false positives generated by promiscuous background proteases.
Mechanistic Basis: The S1P Recognition Motif
To use Ac-RSLK-AMC effectively, one must understand the structural biology behind its design. S1P is a subtilisin-like serine protease that recognizes the consensus motif R-x-(L/V)-z , where cleavage occurs after the z residue.[1]
-
P4 Position (Arg): The Arginine provides critical electrostatic anchoring in the S4 pocket.
-
P2 Position (Leu): The hydrophobic Leucine residue is the primary determinant for S1P specificity, distinguishing it from proteases that prefer basic or small residues at P2.
-
P1 Position (Lys): While physiological S1P often cleaves after non-basic residues (e.g., Leucine in SREBP-2), the synthetic substitution of Lysine at P1 is necessary to facilitate the amide linkage to the 7-amino-4-methylcoumarin (AMC) fluorophore.
Mechanism of Action: Upon hydrolytic cleavage of the amide bond between Lysine and AMC, the fluorophore is released. This relieves the quenching effect of the peptide bond, resulting in a ~1000-fold increase in fluorescence intensity (Ex: 360-380 nm / Em: 440-460 nm).
Comparative Specificity Matrix
The following table contrasts Ac-RSLK-AMC performance against major protease families. This data is critical for researchers working with crude lysates or plasma samples.
Table 1: Protease Cross-Reactivity Profile
| Protease Family | Primary Specificity (P1) | Ac-RSLK-AMC Reactivity | Specificity Risk | Mitigation Strategy |
| Site-1 Protease (S1P) | Hydrophobic/Basic | High ( | N/A | Target Enzyme. |
| Trypsin | Lys / Arg | High | Critical | Use Soybean Trypsin Inhibitor (SBTI) or specific S1P inhibitor (PF-429242) as a negative control. |
| Plasmin | Lys | Moderate | High | Plasmin prefers hydrophobic P2 but tolerates Leu. Deplete Plasminogen from serum samples. |
| Thrombin | Arg | Low | Low | Thrombin strongly prefers Arg at P1.[2] Lys at P1 acts as a negative selector. |
| Furin | Arg | Very Low | Minimal | Furin requires a P1-P4 motif of R-X-K/R-R. The P1 Lys and P2 Leu exclude Furin. |
| Caspases | Asp | None | None | Ac-RSLK-AMC is not cleaved by Asp-specific proteases. |
Scientist's Note: If you observe activity in a "purified" S1P fraction that is not inhibited by PF-429242 (S1P specific inhibitor) but is inhibited by PMSF or Leupeptin, you likely have Trypsin contamination.
Validated Experimental Protocol
This protocol is designed to maximize the signal-to-noise ratio for S1P activity while controlling for inner-filter effects and autohydrolysis.
Materials Required
-
Substrate: Ac-RSLK-AMC (Stock: 10 mM in DMSO).
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.5.
-
Note: Calcium is essential for the structural stability of many subtilisin-like proteases.
-
-
Inhibitor Control: PF-429242 (Specific S1P inhibitor).[1]
-
Plate: 96-well black, flat-bottom polystyrene plate.
Step-by-Step Workflow
-
Buffer Preparation: Prepare fresh Assay Buffer. Degas to prevent bubble formation which interferes with fluorescence reading.
-
Enzyme Loading:
-
Test Wells: Add 50 µL of S1P sample (0.1 - 1.0 µg/mL).
-
Negative Control: Add 50 µL Assay Buffer (no enzyme).
-
Specificity Control: Add 50 µL S1P sample + 10 µM PF-429242 (pre-incubate 15 min).
-
-
Substrate Initiation: Dilute Ac-RSLK-AMC stock to 100 µM in Assay Buffer (2x working concentration). Add 50 µL to all wells (Final conc: 50 µM).
-
Kinetic Read: Immediately place in a fluorescence plate reader pre-heated to 37°C.
-
Data Acquisition: Measure fluorescence (
) every 60 seconds for 45-60 minutes.
Data Interpretation & Quality Control
Calculating Specific Activity
Do not rely on endpoint readings, as substrate depletion can mask linear rates.
-
Plot RFU vs. Time (min).
-
Select the linear portion of the curve (typically 5–20 mins).
-
Calculate the slope (
). -
Subtract the slope of the Negative Control (autohydrolysis) from the Test Sample.
Troubleshooting Z-Factor (Screening)
If using this substrate for High-Throughput Screening (HTS):
-
Low Signal: Check pH. AMC fluorescence is pH-dependent; it is significantly quenched below pH 7.0. Ensure your buffer is >pH 7.2.
-
High Background: If the "No Enzyme" control shows high fluorescence, the substrate may have degraded. Store lyophilized at -20°C and protect from light.
References
-
National Institutes of Health (NIH). (2000). Profiling Proteases with a P1-Diverse Library. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: Ac-Arg-Ser-Leu-Lys-AMC
Executive Safety Summary
Ac-Arg-Ser-Leu-Lys-AMC is a fluorogenic peptide substrate commonly used to assay serine proteases (specifically Site-1 Protease/S1P). While the peptide chain itself poses minimal toxicity, the released fluorophore (7-Amino-4-methylcoumarin, AMC) and the organic solvents used for solubilization (DMSO/DMF) dictate specific disposal protocols.
Immediate Disposal Classification:
-
Unused Solid: Non-hazardous Chemical Waste (unless contaminated).
-
Stock Solution (>1 mM in DMSO/DMF): Non-Halogenated Organic Solvent Waste.
-
Assay Waste (Aqueous): Aqueous Chemical Waste (or Mixed Biohazard/Chemical Waste if biological samples are present).
CRITICAL PROHIBITION: Do NOT dispose of stock solutions or concentrated organic residues down the laboratory drain. This violates EPA prohibitions on "sewering" chemical waste [1].
Hazard Assessment & Component Breakdown
To ensure valid disposal, we must deconstruct the reagent into its constituent hazards. This follows the "Cradle-to-Grave" management principle required by RCRA regulations.
| Component | Chemical Nature | Hazard Profile | Disposal Driver |
| Ac-RSLK- | Tetrapeptide | Low. Biologically active but generally non-toxic. | N/A |
| -AMC | 7-Amino-4-methylcoumarin | Irritant. Potential aquatic toxicity in large quantities. Synthetic organic. | Primary Chemical Hazard |
| Solvent | DMSO or DMF | Penetrant/Flammable. DMSO carries dissolved compounds through skin. | Primary Transport Hazard |
| Matrix | Biological (Cell lysate/Enzyme) | Biohazard. Potential infectious agents. | Primary Biological Hazard |
Waste Stream Segregation Logic
The following decision tree illustrates the operational workflow for segregating Ac-Arg-Ser-Leu-Lys-AMC waste. This logic prevents the creation of "Unknown" waste streams, which are costly and dangerous to manage.
Figure 1: Decision matrix for segregating peptide substrate waste based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Disposal of Solid/Lyophilized Powder
Use Case: Expired shipment or spilled powder.
-
PPE Requirement: Nitrile gloves, lab coat, safety glasses.[1] N95 mask recommended if handling large quantities to prevent inhalation of AMC dust [2].
-
Containment: Do not sweep aggressively; this creates dust. Cover spills with a damp paper towel to solubilize/trap the powder.
-
Packaging: Place the damp towel or the expired vial directly into a clear plastic waste bag.
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: "Peptide Substrate (Ac-Arg-Ser-Leu-Lys-AMC)"
-
Hazards: Irritant.[2]
-
-
Disposal: Place in the Solid Chemical Waste drum.
Protocol B: Disposal of Stock Solutions (DMSO/DMF)
Use Case: Discarding unused 10 mM stock solutions. Scientific Context: DMSO penetrates skin and can carry the AMC fluorophore into the bloodstream. It is also combustible.
-
Segregation: Never mix DMSO stocks with oxidizing acids (e.g., Nitric Acid) or bleach, as this can cause violent reactions.
-
Container: Use a High-Density Polyethylene (HDPE) or glass carboy labeled "Non-Halogenated Organic Solvents."
-
Transfer: Pour the stock solution into the carboy using a funnel to prevent dripping.
-
Rinsing: Rinse the empty stock vial with a small volume of acetone or ethanol and add the rinsate to the same organic waste carboy.
-
Final Vial: Deface the label on the empty vial and place it in the glass recycling or solid waste bin (depending on facility rules for "RCRA Empty" containers) [3].
Protocol C: Disposal of Post-Assay Reaction Mixtures
Use Case: 96-well plates containing diluted substrate + enzyme/cells.
Scenario 1: Purified Enzyme (No Biohazard)
-
Collection: Collect liquid from wells into a beaker designated for "Aqueous Chemical Waste."
-
pH Adjustment: Check pH. If neutral (pH 6-8), it is compatible with standard aqueous waste streams.
-
Disposal: Pour into the Aqueous Chemical Waste carboy.
-
Note: Even though the DMSO concentration is low (<1%), the presence of the synthetic fluorophore (AMC) usually precludes drain disposal in strictly regulated jurisdictions.
-
Scenario 2: Cell Lysates/Live Cells (Mixed Waste) Scientific Context: You must deactivate the biological agent without creating a chemical hazard.
-
Deactivation: Add household bleach (sodium hypochlorite) to the wells to a final concentration of 10%. Allow to sit for 20 minutes.
-
Warning: Ensure the assay buffer does not contain high concentrations of ammonia or acids, which react with bleach.
-
-
Disposal: Once biological activity is neutralized, the mixture is chemically contaminated aqueous waste. Dispose of it in the Aqueous Chemical Waste stream. Do not autoclave organic solvents (DMSO) as this creates volatile hazardous vapors.
Emergency Procedures (Spills)
| Event | Immediate Action | Clean-up Protocol |
| Powder Spill | Stop airflow (close hood sash). | Cover with wet paper towel. Wipe up.[1][3][4][5] Place in solid waste. |
| DMSO Stock Spill | Do not touch. DMSO permeates gloves. | Double glove (Nitrile). Absorb with vermiculite or absorbent pads. Place pads in sealed bag as Organic Waste. |
| Skin Contact | Remove contaminated clothing. | Wash with soap and water for 15 minutes. Do not use ethanol (enhances skin absorption). |
References
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[6][7] (Final Rule prohibits sewering of hazardous waste pharmaceuticals, applied here as best practice for research chemicals). [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). 7-Amino-4-methylcoumarin Compound Summary. (Provides toxicity and safety data for the fluorophore). [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. (General standards for chemical hygiene and waste container labeling). [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (The authoritative standard for lab waste segregation). [Link]
Sources
Personal protective equipment for handling Ac-Arg-Ser-Leu-Lys-AMC
Topic: Personal protective equipment for handling Ac-Arg-Ser-Leu-Lys-AMC Content Type: Technical Safety & Operational Guide
Signal Word: WARNING (Irritant) | CAS: 259176-76-6 (Analogous)
Executive Summary
This guide defines the operational safety standards for handling Ac-Arg-Ser-Leu-Lys-AMC (Ac-RSLK-AMC), a fluorogenic tetrapeptide substrate primarily used to assay Site-1 Protease (S1P) and trypsin-like serine proteases.
While the peptide backbone is generally low-hazard, the fluorophore moiety (7-Amino-4-methylcoumarin or AMC ) is a known skin, eye, and respiratory irritant. Furthermore, the integrity of this substrate is highly sensitive to environmental proteases and photobleaching. This protocol synthesizes personnel safety with data integrity preservation.[1]
Part 1: Personal Protective Equipment (PPE) Matrix
As an Application Scientist, I emphasize that PPE serves a dual purpose here: protecting the operator from sensitization and protecting the substrate from contamination (e.g., skin proteases).
| Protection Zone | Mandatory Equipment | Technical Rationale & Specifications |
| Ocular | Chemical Safety Goggles (Not just safety glasses) | Standard: ANSI Z87.1 or EN 166.Why: AMC dust is a severe eye irritant. Goggles provide a seal against airborne particulates during weighing, which glasses do not. |
| Dermal (Hand) | Nitrile Gloves (Double-gloving recommended) | Spec: Minimum thickness 0.11 mm (4 mil).Why: Nitrile offers superior chemical resistance to DMSO (often used for reconstitution) compared to latex. Double gloving prevents skin proteases from contaminating the peptide. |
| Dermal (Body) | Lab Coat (High-neck, long sleeve) | Spec: Cotton/Polyester blend or Tyvek.Why: Prevents accumulation of lyophilized powder on street clothes. Must be buttoned to the neck to protect the suprasternal notch. |
| Respiratory | Fume Hood (Primary) or N95/P2 Respirator (Secondary) | Standard: Certified Chemical Fume Hood.Why: The lyophilized peptide is light and easily aerosolized. Inhalation can cause respiratory tract irritation (H335) and potential sensitization. |
Part 2: Operational Workflow & Engineering Controls
Handling Ac-RSLK-AMC requires strict adherence to environmental controls to prevent hydrolysis (moisture damage) and photobleaching (signal loss).
The "Cold Chain" Protocol
-
Equilibration: Never open a frozen vial immediately. Allow the vial to warm to room temperature inside a desiccator. This prevents condensation from forming on the hygroscopic powder, which causes spontaneous hydrolysis.
-
Solvent Selection: Reconstitute in high-grade anhydrous DMSO. Avoid water for stock solutions, as the amide bond is less stable in aqueous solution over long-term storage.
-
Light Protection: The AMC fluorophore (Excitation ~380nm, Emission ~460nm) is light-sensitive. Wrap all stock vials in aluminum foil or use amber microtubes.
Operational Logic Diagram
The following workflow illustrates the critical control points (CCPs) for handling the substrate.
Caption: Operational workflow for Ac-RSLK-AMC. Red nodes indicate high-risk steps for personnel exposure; Green nodes indicate critical steps for data integrity.
Part 3: Emergency Response & Disposal[2]
In the event of exposure or spillage, immediate action is required to mitigate irritation and environmental contamination.[1][2][3]
Spill Management (Dry Powder)
-
Evacuate: Move non-essential personnel away from the immediate area.
-
PPE Upgrade: Don a fit-tested N95 respirator if not already wearing one.
-
Containment: Cover the spill with a damp paper towel (to prevent dust dispersal) before wiping. Do not dry sweep.
-
Decontamination: Clean the surface with a mild detergent followed by 70% ethanol.
Disposal Hierarchy
Do not dispose of fluorogenic substrates down the drain. The AMC moiety is an environmental pollutant.[4]
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in Hazardous Solid Waste bins (typically incinerated).
-
Liquid Waste: Solvent-based stocks (DMSO) must go to Organic Solvent Waste . Aqueous assay waste should be collected in Aqueous Chemical Waste containers.
References
-
National Center for Biotechnology Information (PubChem). 7-Amino-4-methylcoumarin (Compound). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
